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Imidazo[4,5,1-jk][1]benzazepine Documentation Hub

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  • Product: Imidazo[4,5,1-jk][1]benzazepine
  • CAS: 437-77-4

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of the Imidazo[4,5,1-jk]benzazepine Scaffold: A Comprehensive Technical Guide

Executive Summary The imidazo[4,5,1-jk]benzazepine core, alongside its structurally homologous imidazo[4,5,1-jk][1,4]benzodiazepine counterpart, represents a highly privileged tricyclic scaffold in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5,1-jk]benzazepine core, alongside its structurally homologous imidazo[4,5,1-jk][1,4]benzodiazepine counterpart, represents a highly privileged tricyclic scaffold in modern medicinal chemistry. Characterized by a rigid, fused ring system (imidazole, benzene, and a seven-membered azepine/diazepine ring), this architecture restricts the conformational freedom of its substituents. This structural rigidity minimizes the entropic penalty upon target binding, allowing for highly specific macromolecular interactions.

As a Senior Application Scientist, I have structured this technical guide to dissect the chemical architecture, synthetic methodologies, and mechanistic pharmacology of this scaffold. We will focus primarily on two distinct pharmacological branches: the β2-adrenergic receptor (β2-AR) agonist Zilpaterol (a [1]benzazepine derivative)[1], and the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) TIBO R82913 (a [1,4]benzodiazepine derivative)[2].

Chemical Architecture & Stereochemical Causality

The pharmacological efficacy of the imidazo[4,5,1-jk]benzazepine scaffold is heavily dictated by its stereochemistry. The rigid tricyclic core acts as an anchor, projecting functional groups into specific sub-pockets of the target receptor.

In the case of Zilpaterol (IUPAC: 4,5,6,7-tetrahydro-7-hydroxy-6-(isopropylamino)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one), the spatial orientation of the 6-isopropylamino and 7-hydroxy groups is critical[3].

  • Causality of Stereochemistry: The 6R,7R trans-enantiomer is the primary driver of β2-AR agonism. The trans configuration ensures optimal hydrogen bonding with the critical serine residues (Ser203, Ser204, Ser207) in the orthosteric binding pocket of the β2-AR. Furthermore, isolating the 6R,7R enantiomer eliminates off-target affinity for the μ-opioid receptor, a liability observed in other stereoisomers[3].

In the TIBO R82913 analog (9-chloro-TIBO), the substitution of a chlorine atom at the 9-position of the benzodiazepine ring alters the electron density and steric bulk, allowing it to achieve remarkable spatial equivalence with the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase[4].

Synthetic Workflows: Enantioselective Construction

The synthesis of the imidazo[4,5,1-jk]benzazepine core requires precise control over the formation of the chiral centers at the azepine ring. The workflow below outlines the enantioselective synthesis of the active 6R,7R-Zilpaterol isomer[5].

Synthesis A 4,5-dihydroimidazo[4,5,1-jk][1] benzazepin-2,6,7[1H]-trione-6-oxime B Catalytic Hydrogenation (H2, Pd/C) A->B C 6-amino-7-hydroxy-4,5,6,7-tetrahydro imidazo[4,5,1-jk][1]benzazepin-2[1H]-one B->C Stereoselective reduction D Reductive Amination (Acetone, NaBH3CN) C->D E Zilpaterol (6R,7R-trans isomer) D->E Isopropyl addition

Synthetic workflow for 6R,7R-Zilpaterol from a trione-oxime precursor.

Mechanistic Pharmacology & Target Engagement

β2-Adrenergic Receptor Agonism (Zilpaterol)

Zilpaterol functions as a potent, selective β2-AR agonist. Because the β2-AR is a Gs-coupled G-Protein Coupled Receptor (GPCR), agonist binding induces a conformational shift that exchanges GDP for GTP on the Gαs subunit. This active Gαs subunit stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to induce muscle hypertrophy and lipolysis[6].

Pathway L Zilpaterol (Imidazo-benzazepine core) R β2-Adrenergic Receptor (GPCR) L->R Agonist Binding G Gαs Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Metab Muscle Hypertrophy & Lipolysis PKA->Metab Phosphorylation Cascade

β2-Adrenergic Receptor (β2-AR) signaling cascade activated by Zilpaterol.

HIV-1 Reverse Transcriptase Inhibition (TIBO Derivatives)

Unlike Zilpaterol's orthosteric agonism, the diazepine analog TIBO R82913 acts via allosteric inhibition. High-resolution X-ray crystallography (2.6 Å resolution) demonstrates that TIBO binds to the NNIBP of HIV-1 RT[2].

  • Causality of Inhibition: Binding forces the displacement of the β12-β13 hairpin (the "primer grip"). Because the primer grip is responsible for positioning the template-primer, its displacement distorts the polymerase catalytic site, effectively halting viral DNA polymerization[4].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal controls are embedded to verify the causality of the observed results.

Protocol: Enantioselective Synthesis & Chiral Separation of Zilpaterol

Objective: To synthesize and isolate the active 6R,7R-trans enantiomer of zilpaterol.

  • Hydrogenation: Dissolve 4,5-dihydroimidazo[4,5,1-jk][1]benzazepin-2,6,7[1H]-trione-6-oxime in a methanol/water mixture. Add 10% Pd/C catalyst. Rationale: Pd/C facilitates the stereoselective syn-addition of hydrogen across the oxime and alkene bonds.

  • Pressurization: React under H₂ gas (40 psi) at 45°C for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo to yield the 6-amino-7-hydroxy intermediate.

  • Reductive Amination: Dissolve the intermediate in methanol. Add an excess of acetone and sodium cyanoborohydride (NaBH₃CN). Stir at room temperature for 8 hours. Rationale: NaBH₃CN selectively reduces the iminium ion intermediate without reducing unreacted ketones, ensuring precise isopropyl group addition.

  • Chiral HPLC Isolation: Inject the racemic mixture onto a Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

  • Validation: Monitor via UV absorbance at 254 nm. The 6R,7R-enantiomer will elute distinctly from the 6S,7S-enantiomer. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD).

Protocol: In Vitro cAMP Accumulation Assay (β2-AR Activity)

Objective: To quantify the functional agonism of the 6R,7R-Zilpaterol enantiomer. Rationale: Measuring downstream cAMP accumulation provides a direct, amplified functional readout of Gs-coupled receptor agonism, which is superior to simple radioligand binding for determining efficacy[6].

  • Cell Culture: Seed CHO-K1 cells stably expressing the human β2-AR in a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX for 30 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and allowing for accurate accumulation measurement.

  • Ligand Addition: Add serial dilutions of 6R,7R-Zilpaterol (10⁻¹² to 10⁻⁵ M). Include Isoproterenol as a positive control (Emax reference) and vehicle (DMSO) as a negative baseline control. Incubate for 30 minutes.

  • Lysis and Detection: Lyse cells using a homogeneous time-resolved fluorescence (HTRF) cAMP detection kit. Add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the EC50 using a 4-parameter logistic non-linear regression model. The assay is validated if the Isoproterenol control yields an expected EC50 (~1-5 nM).

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional efficacies of the discussed imidazo[4,5,1-jk] derivatives against their respective macromolecular targets.

CompoundScaffold ClassTargetAssay TypeValueReference
Racemic trans Zilpaterol [1]benzazepineHuman β2-ARFunctional (cAMP)EC50 = 13 nM[3]
6R,7R-Zilpaterol [1]benzazepineHuman β2-ARFunctional (cAMP)High Potency (Active)[3]
6S,7S-Zilpaterol [1]benzazepineHuman β2-ARFunctional (cAMP)EC50 = 6,900 nM[3]
TIBO R82913 (9-Cl) [1,4]benzodiazepineHIV-1 RTEnzymatic InhibitionIC50 = 33 nM[4]
TIBO R86183 (8-Cl) [1,4]benzodiazepineHIV-1 RTEnzymatic InhibitionIC50 = 4.6 nM[4]

References

Sources

Exploratory

A Technical Guide to Novel Nitrogen-Containing Tricyclic Heterocycles for Drug Discovery

Executive Summary Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, forming the structural backbone of a vast majority of FDA-approved small-molecule drugs.[1][2][3][4] Statistically, ov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, forming the structural backbone of a vast majority of FDA-approved small-molecule drugs.[1][2][3][4] Statistically, over 75% of unique small-molecule pharmaceuticals contain at least one nitrogen heterocycle, a testament to their privileged role in interacting with biological targets.[2][5] This guide delves into the specialized domain of tricyclic nitrogenous scaffolds, a class of compounds offering rigid, three-dimensional architectures that are exceptionally suited for creating potent and selective modulators of complex biological systems. We will explore the strategic rationale behind their synthesis, analyze key structural classes and their therapeutic applications, and provide validated experimental protocols for their creation and evaluation, offering researchers and drug development professionals a comprehensive resource for harnessing these powerful molecular frameworks.

Chapter 1: The Privileged Nature of Tricyclic Nitrogen Heterocycles

The prevalence of nitrogen heterocycles in pharmaceuticals stems from the unique properties of the nitrogen atom, including its ability to act as a hydrogen bond donor or acceptor, its basicity which aids in aqueous solubility, and its capacity to form stable aromatic systems.[2][4] When these properties are embedded within a tricyclic framework, several distinct advantages emerge for drug design:

  • Structural Rigidity and Pre-organization: Unlike flexible aliphatic chains, tricyclic systems hold their constituent atoms in well-defined spatial arrangements. This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and potency.

  • Three-Dimensional Diversity: Tricyclic scaffolds project substituents into distinct vectors in 3D space. This allows for the precise probing of complex protein binding pockets and the optimization of interactions to achieve high target selectivity, a critical factor in minimizing off-target effects and improving a drug's safety profile.

  • Novel Chemical Space: These complex scaffolds provide access to novel areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with drug resistance or previously "undruggable" targets.[6]

  • Bioisosteric Replacement: Nitrogen-containing rings can serve as bioisosteres for other functional groups, enabling chemists to fine-tune a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and reduce toxicity without sacrificing efficacy.[1]

Chapter 2: Key Synthetic Strategies for Core Scaffolds

The construction of complex tricyclic systems requires sophisticated synthetic strategies. The choice of methodology is not arbitrary; it is dictated by the desired core structure, the need for efficiency in library synthesis, and the requirement for precise control over substitution patterns for structure-activity relationship (SAR) studies.

Convergent Synthesis via Multicomponent Reactions (MCRs)

Causality: In early-stage drug discovery, the rapid generation of a diverse library of complex molecules is paramount. Multicomponent reactions (MCRs) are the strategy of choice for this objective. By combining three or more starting materials in a single, one-pot operation, MCRs build molecular complexity with exceptional efficiency, high atom economy, and operational simplicity, minimizing purification steps and resource consumption.[7]

A prime example is the Groebke–Blackburn–Bienaymé (GBB) reaction , a formal [4+1] cycloaddition that efficiently assembles 3-amino-imidazo-heterocycles.[8] This reaction has been elegantly adapted to create novel N-fused tricyclic derivatives.[9]

Logical Workflow: Drug Discovery with Tricyclic Heterocycles

G cluster_0 Discovery Phase cluster_1 Optimization Phase A Scaffold Selection (e.g., Carbazole, Acridine) B Library Synthesis (via MCRs, etc.) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Hit-to-Lead (SAR Studies) D->E Validate Hits F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate Selection F->G H Clinical Trials G->H IND-Enabling Studies

Caption: A streamlined workflow for the discovery and development of drugs based on tricyclic nitrogen heterocycles.

Metal-Catalyzed Annulation and Cyclization

Causality: When precision and regiochemical control are more critical than library size, metal-catalyzed cross-coupling and cyclization reactions are the preferred methods. Catalysts based on palladium or copper can form specific carbon-nitrogen (C-N) or carbon-heteroatom bonds under mild conditions that would be difficult to achieve with classical methods.[10] This allows for the controlled, step-wise assembly of fused heterocyclic systems where the position of each substituent is known, which is essential for systematic SAR exploration. For instance, copper-catalyzed intramolecular C-N bond formation is highly effective for the regioselective synthesis of 2-aminobenzimidazoles.[10]

Chapter 3: Prominent Tricyclic Scaffolds and Their Therapeutic Applications

The versatility of the tricyclic nitrogenous core is demonstrated by its presence in drugs targeting a wide array of diseases, from cancer to central nervous system disorders.

Case Study 1: Carbazole Derivatives as Anticancer Agents

The carbazole framework, consisting of a five-membered nitrogen-containing ring fused between two benzene rings, is a privileged scaffold in oncology.[11] Its planar structure allows it to intercalate with DNA, while substituted derivatives can be designed to inhibit key enzymes in cancer signaling pathways.

  • Mechanism of Action: Carbazole-containing compounds have shown efficacy by inhibiting protein kinases, topoisomerases, and microtubule polymerization.[12][13]

  • Clinical Relevance: Several carbazole derivatives have been investigated as potent anticancer drugs, demonstrating cytotoxic effects against various cancer cell lines, including melanoma and liver cancer.[11][14]

Case Study 2: Pyrimido-quinoline Scaffolds as Kinase Inhibitors

Fusing a pyrimidine ring to a quinoline core creates a rigid heterocyclic system, such as pyrimido[4,5-b]quinoline-2,4-dione, that is adept at targeting the ATP-binding site of protein kinases.[15]

  • Mechanism of Action: These compounds act as competitive inhibitors of enzymes like Thymidine Phosphorylase (TP), an important target in angiogenesis that promotes tumor growth.[15] By occupying the active site, they block the downstream signaling that leads to cell proliferation.

  • Design Strategy: The tricyclic core mimics the purine base of ATP, while substituents on the quinoline portion can be modified to exploit specific pockets within the enzyme's active site, thereby achieving both potency and selectivity.[15]

Synthetic Pathway: One-Pot Synthesis of Pyrimido[4,5-b]quinoline-2,4-diones

G Aniline Aniline Derivative Reaction One-Pot Reaction (MCR) Aniline->Reaction Aldehyde Aldehyde Derivative Aldehyde->Reaction BarbituricAcid Barbituric Acid BarbituricAcid->Reaction Product Pyrimido[4,5-b]quinoline-2,4-dione (Tricyclic Core) Reaction->Product Cyclization/ Dehydration

Caption: A multicomponent reaction (MCR) approach for the efficient synthesis of a key tricyclic scaffold.[15]

Chapter 4: Experimental Protocols & Methodologies

To translate theory into practice, this section provides self-validating, step-by-step protocols for the synthesis and evaluation of novel tricyclic heterocycles.

Protocol: One-Pot Synthesis of a Pyrimido[4,5-b]quinoline-2,4-dione Library

This protocol is adapted from methodologies designed for efficient library synthesis.[15]

Objective: To synthesize a series of substituted pyrimido[4,5-b]quinoline-2,4-diones via a one-pot multicomponent reaction for subsequent biological screening.

Materials:

  • Substituted anilines (1.0 mmol)

  • Substituted aromatic aldehydes (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalyst, 0.5 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stir plate with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the substituted aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), and barbituric acid (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) and a magnetic stir bar. Begin stirring to create a suspension. Add glacial acetic acid (0.5 mL) to catalyze the reaction.

  • Reaction Execution: Attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C) using the heating mantle.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC every hour using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The consumption of starting materials and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst.

  • Characterization: Dry the product under vacuum. Characterize the final compound using NMR spectroscopy (¹H and ¹³C) to confirm the tricyclic structure and Mass Spectrometry to verify the molecular weight. Purity can be assessed by HPLC.

Causality of Choices:

  • Ethanol as Solvent: Chosen for its ability to dissolve the reactants at elevated temperatures and its low toxicity.

  • Acetic Acid Catalyst: A mild acid catalyst is sufficient to promote the condensation and cyclization steps without causing degradation.

  • TLC Monitoring: Provides a simple, real-time validation of reaction progress, preventing premature or unnecessarily long reaction times.

  • Precipitation/Filtration: This purification method is highly efficient for this class of compounds, often yielding a product of high purity without the need for column chromatography, thus saving time and resources.

Data Presentation: Representative Biological Activity

The synthesized compounds can be evaluated for their inhibitory activity against a target of interest, such as Thymidine Phosphorylase (TP).

Compound IDSubstituent (Aniline)Substituent (Aldehyde)TP Inhibition IC₅₀ (µM)[15]
2d 4-Chloro4-Hydroxy26 ± 2
2l 4-Methoxy4-Hydroxy69 ± 5
2p 4-Methyl4-Hydroxy51 ± 3
7-DX (Control)(Control)49 ± 2

This table summarizes quantitative data, allowing for easy comparison of the structure-activity relationship. For example, it shows that an electron-withdrawing chloro group at the 4-position of the aniline ring (Compound 2d) results in significantly higher potency compared to electron-donating or neutral groups.

Conclusion and Future Outlook

References

  • An approach towards the synthesis of novel fused nitrogen tricyclic heterocyclic scaffolds via GBB reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC.
  • Novel approaches to synthesis of nitrogen containing heterocycles. TSpace.
  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. PMC.
  • RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. IIP Series.
  • Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. ResearchGate.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed.
  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. ResearchGate.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Unknown Source.
  • Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Synthesis of N‐functionalized tricyclic scaffolds. ResearchGate.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC.
  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed.
  • Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. The Journal of Organic Chemistry (ACS Publications).
  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI.
  • The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist. ResearchGate.
  • Nitrogen Containing Heterocycles. Encyclopedia MDPI.
  • Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.

Sources

Foundational

1-nitrogen bridged benzazepine ring systems overview

An In-depth Technical Guide to 1-Nitrogen Bridged Benzazepine Ring Systems: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 1-nitrogen bridged benzazepi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Nitrogen Bridged Benzazepine Ring Systems: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-nitrogen bridged benzazepine ring systems, a class of heterocyclic compounds of significant interest in medicinal chemistry. We delve into the structural nuances, key synthetic strategies, physicochemical properties, and pharmacological activities of these complex scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the design, synthesis, and therapeutic potential of novel benzazepine derivatives.

Introduction to Benzazepine Scaffolds

The Benzazepine Core: Structure and Isomers

Benzazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. The position of the nitrogen atom in the azepine ring gives rise to different isomers, with 1-benzazepine, 2-benzazepine, and 3-benzazepine being the most common. The focus of this guide is on derivatives of the 1-benzazepine scaffold, particularly those with a bridged ring system.

Significance of Benzazepines in Medicinal Chemistry

Benzazepine derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] They are integral components of several approved drugs and clinical candidates. The conformational flexibility of the seven-membered ring allows for a wide range of interactions with various biological targets. This has led to the development of benzazepine-based compounds with applications as anti-depressants, anti-hypertensives, anti-ischaemic agents, and more.[1] The benzazepine scaffold is considered a "privileged" structure in drug discovery, capable of binding to multiple receptors with high affinity.

Focus of the Guide: The 1-Nitrogen Bridged Benzazepine Ring System

This guide specifically focuses on 1-nitrogen bridged benzazepine ring systems. These are complex, three-dimensional structures where an additional ring system creates a bridge across the benzazepine core, with the nitrogen atom at position 1 being a key part of this bridged framework. These constrained analogues of simpler benzazepines offer unique pharmacological profiles due to their rigid conformations, which can lead to enhanced selectivity and potency for specific biological targets.

The 1-Nitrogen Bridged Benzazepine Core: Structural Elucidation

Defining the "1-Nitrogen Bridge": Nomenclature and Structural Variations

The term "1-nitrogen bridged benzazepine" refers to a polycyclic system where a bridge connects different parts of the 1-benzazepine core. For instance, a 1,4-ethano-1H-3-benzazepine system indicates an ethylene bridge between the nitrogen at position 1 and the carbon at position 4.[3] The nature and length of the bridge significantly influence the overall shape and properties of the molecule.

Conformational Analysis and its Impact on Biological Activity

The rigid nature of bridged benzazepines locks the molecule into specific conformations. This conformational restriction is a key strategy in drug design to reduce off-target effects and improve receptor binding affinity. The orientation of substituents on the bridged system is critical for its interaction with biological targets.

Spectroscopic Characterization

The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the connectivity and stereochemistry of the bridged system. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. For unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard.

Synthetic Strategies for 1-Nitrogen Bridged Benzazepines

The construction of the strained and complex architecture of 1-nitrogen bridged benzazepines presents significant synthetic challenges. Several innovative methodologies have been developed to access these valuable scaffolds.

Overview of Synthetic Challenges and Key Disconnections

The primary challenges in synthesizing these systems include the construction of the seven-membered ring, the formation of the bridge, and the control of stereochemistry. Key synthetic disconnections often involve retrosynthetic approaches that simplify the target molecule into more readily available starting materials.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has emerged as a powerful tool for the synthesis of various heterocyclic systems, including benzazepines.[4][5] This method involves the use of a metal catalyst, such as a ruthenium-based catalyst, to form a cyclic compound from a diene precursor.

A general procedure for the synthesis of a 1-benzazepine scaffold using RCM involves the following steps[4]:

  • Substrate Synthesis: A suitable diene precursor containing a nitrogen atom and an aromatic ring is synthesized.

  • Cyclization: The diene is dissolved in an appropriate solvent (e.g., toluene) and treated with a second-generation Hoveyda-Grubbs catalyst.

  • Reaction Conditions: The reaction is typically heated to around 70°C under an inert atmosphere.[4]

  • Purification: The resulting cyclic product is purified using column chromatography.

RCM_Workflow cluster_synthesis Substrate Preparation cluster_rcm Ring-Closing Metathesis cluster_purification Product Isolation Start Starting Materials Precursor Diene Precursor Synthesis Start->Precursor Reaction Dissolve in Toluene Add Hoveyda-Grubbs Catalyst Precursor->Reaction Heating Heat to 70°C Reaction->Heating Purify Column Chromatography Heating->Purify Product 1-Benzazepine Scaffold Purify->Product

Workflow for RCM Synthesis of 1-Benzazepine Scaffolds.
Dearomative Rearrangement Strategies

Dearomative rearrangement reactions provide a powerful method for the rapid construction of complex three-dimensional structures from simple aromatic precursors.[6] A catalyst-free dearomative[6][6]-sigmatropic rearrangement of o-nitrophenyl alkyne has been developed for the divergent synthesis of benzazepines and bridged polycycloalkanones.[6]

The general procedure for this rearrangement is as follows[6]:

  • Starting Material: An o-nitrophenyl alkyne derivative is used as the starting material.

  • Reaction Conditions: The starting material is dissolved in a high-boiling solvent like THF and heated to 75-90°C in a sealed tube under a nitrogen atmosphere for several hours.[6]

  • Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired benzazepine or bridged polycycloalkanone.

Photo-Induced Dearomatization for Bridged Systems

Photocatalysis has recently emerged as a mild and efficient method for constructing bridged benzazepines.[7][8][9] This approach involves the intermolecular dearomatization of naphthalene derivatives with α-amino acids.[7][8]

A typical procedure involves[7][8]:

  • Reactants: A naphthalene derivative and an α-amino acid are used as the reactants.

  • Photocatalyst: A suitable photocatalyst is employed to initiate the reaction upon irradiation with light.

  • Reaction Sequence: The reaction proceeds through a cascade of photocatalytic 1,4-hydroaminoalkylation, alkene isomerization, and cyclization to form the bridged benzazepine scaffold.

Other Novel Synthetic Methodologies

A novel skeletal editing approach allows for the direct insertion of a nitrogen atom into arenols to access benzazepine structures.[2] This method provides a streamlined assembly of benzazepines with broad functional group tolerance.[2]

An asymmetric synthesis of 1-benzazepine derivatives has been developed via a copper-catalyzed intramolecular reductive cyclization of (E)-dienyl arenes with a tethered ketimine.[10] This protocol provides enantioenriched 2,3-substituted-1-benzazepines with high diastereoselectivity and enantioselectivity.[10]

Physicochemical and Pharmacological Properties

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzazepine derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds.[11][12]

For 1-phenylbenzazepines, SAR studies have shown that substituents on both the benzazepine nitrogen and the 1-phenyl moiety can significantly impact dopamine D1 receptor (D1R) affinity.[13][14] For instance, an N-methyl substituent is generally better tolerated than N-H or N-allyl for high D1R affinity.[13] The presence of a 6-chloro group can also enhance D1R affinity.[13]

Substituent PositionPreferred Substituent for D1R AffinityEffectReference
N-3MethylIncreases affinity[13]
C-6ChloroEnhances affinity[13]
C-4' (on 1-phenyl)Oxygenated substituentsDiminish affinity[13]
Key Pharmacological Targets

Many 1-nitrogen bridged benzazepines have been investigated as ligands for dopamine receptors, particularly as D1 receptor antagonists.[10][13][14] These compounds have potential applications in the treatment of various neurological and psychiatric disorders. Compound 15a, a 6-chloro-1-phenylbenzazepine derivative, was identified as a potent and selective D1R antagonist.[14]

Dopamine_Signaling Dopamine Dopamine D1R Dopamine D1 Receptor Binding Site Dopamine->D1R:port AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Benzazepine 1-Nitrogen Bridged Benzazepine Antagonist Benzazepine->D1R:port Blocks Binding

Dopamine D1 Receptor Signaling and Antagonism.
Pharmacokinetic Profile and Drug-Likeness

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. The rigid structure of bridged benzazepines can lead to improved metabolic stability and bioavailability compared to their more flexible counterparts.

Therapeutic Applications and Future Perspectives

Current and Investigational Drugs Based on the Benzazepine Scaffold

Several drugs containing the benzazepine core are currently on the market, such as benazepril (an ACE inhibitor) and fenoldopam (a dopamine D1 receptor agonist). The development of novel 1-nitrogen bridged benzazepine derivatives is an active area of research.

Potential in Neurological Disorders

Given their activity at dopamine receptors, 1-nitrogen bridged benzazepines hold promise for the treatment of a range of neurological disorders, including schizophrenia, Parkinson's disease, and addiction.

Future Directions in the Design and Synthesis of Novel 1-Nitrogen Bridged Benzazepines

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of bridged benzazepine scaffolds. Additionally, a deeper understanding of the structure-activity relationships will guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

1-Nitrogen bridged benzazepine ring systems represent a fascinating and challenging class of molecules with significant therapeutic potential. Their unique three-dimensional structures and conformational rigidity make them attractive scaffolds for the design of highly selective and potent drugs. Continued innovation in synthetic chemistry and a deeper understanding of their pharmacology will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

  • Benedetti, E., Lomazzi, M., Tibiletti, F., Goddard, J. P., Fensterbank, L., Malacria, M., Palmisano, G., & Penoni, A. (2012). Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. Synthesis, 44(22), 3523–3533. [Link]

  • Lennon, M., & Proctor, G. R. (1979). Bridged-ring nitrogen compounds. Part 7. Synthesis of the 1,4-ethano-3-benzazepine ring system. Journal of the Chemical Society, Perkin Transactions 1, 2009–2012. [Link]

  • Zhang, Y., Chen, Z., Li, Y., & Zhang, J. (2022). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Nature Communications, 13(1), 4410. [Link]

  • Benedetti, E., et al. (2012). ChemInform Abstract: Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. ChemInform, 44(9). [Link]

  • Proctor, G. R., & Smith, B. M. L. (1978). Bridged-ring nitrogen compounds. Part 1. A synthesis of a 2,3,4,5-tetrahydro-1, 4-ethano-1-benzazepin-5(1H)-one. Journal of the Chemical Society, Perkin Transactions 1, 862–869. [Link]

  • (2025). Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8–12. [Link]

  • Giri, R., Namballa, H. K., Kumar, A., Gounder, K., Alberico, E. O., L'Esperance, J., Sacerdorte, P., & Kumar, V. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6019. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Giri, R., Namballa, H. K., et al. (2023). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin". CUNY Academic Works. [Link]

  • Wang, Y., et al. (2024). Nitrogen atom insertion into arenols to access benzazepines. Chemical Science, 15(4), 1236-1242. [Link]

  • De Rycker, M., et al. (2020). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][4][5]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, 11(12), 1460-1466. [Link]

  • Wang, Y., et al. (2024). Construction of Bridged Benzazepines via Photo-Induced Dearomatization. Angewandte Chemie International Edition, 63(4), e202315516. [Link]

  • Wang, Y., et al. (2019). Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters, 21(22), 9119–9123. [Link]

  • Wang, Y., et al. (2024). Construction of Bridged Benzazepines via Photo-Induced Dearomatization. PubMed. [Link]

  • (2025). NHC-Catalyzed Access to Benzoxazepinones via Aromatization-Driven Rearrangement. ResearchGate. [Link]

Sources

Exploratory

Pharmacophore Modeling of Imidazo[4,5,1-jk]benzazepine Cores: Structural Determinants for β2-Adrenergic Receptor Agonism

Executive Summary The imidazo[4,5,1-jk][1]benzazepine scaffold represents a highly specialized, rigidified tricyclic core that has garnered significant attention in veterinary pharmacology and medicinal chemistry. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5,1-jk][1]benzazepine scaffold represents a highly specialized, rigidified tricyclic core that has garnered significant attention in veterinary pharmacology and medicinal chemistry. Unlike classical phenethylamine-based β-adrenergic agonists (e.g., albuterol, clenbuterol), which possess high conformational flexibility, the imidazo-benzazepine core structurally locks critical pharmacophoric elements into an optimal three-dimensional orientation.

As a Senior Application Scientist, I approach the modeling of this core not merely as an exercise in structural mapping, but as a study in conformational causality. The most prominent therapeutic application of this core is Zilpaterol (4,5,6,7-tetrahydro-7-hydroxy-6-(isopropylamino)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one), a potent β2-adrenergic receptor (β2-AR) agonist[1]. This whitepaper deconstructs the pharmacophore of the imidazo[4,5,1-jk]benzazepine core, detailing the mechanistic rationale behind its high affinity, stereoselective binding, and downstream signaling efficacy.

Structural Anatomy & Stereochemical Causality

The defining feature of the imidazo[4,5,1-jk]benzazepine core is its tricyclic fusion. The integration of an imidazole-2-one ring with a 7-membered benzazepine ring creates a rigid, planar aromatic system coupled with a puckered saturated ring.

The Entropic Advantage

Classical β-agonists suffer an entropic penalty upon binding because their flexible alkylamine chains must freeze into a specific conformation. The imidazo-benzazepine core circumvents this. By embedding the critical hydroxyl and secondary amine groups at the 7- and 6-positions of the benzazepine ring, the scaffold pre-organizes these functional groups.

Stereoselective Recognition

Pharmacological characterization reveals that the biological activity of this core is highly stereospecific. The (-)-enantiomer (6R,7R-trans) accounts for essentially all the β2-adrenergic agonist activity [2].

  • Causality: The trans configuration ensures that the 7-hydroxyl (hydrogen bond donor) and the 6-isopropylamine (positive ionizable group) project into distinct spatial vectors. A cis configuration would result in steric clashing within the constrained β2-AR binding pocket, preventing simultaneous interaction with transmembrane helices 3 and 6.

Target Architecture: The β2-AR Binding Pocket

To build an accurate pharmacophore model, we must map the ligand features directly to the receptor's microenvironment. The β2-AR binding cavity is formed by transmembrane (TM) helices 3, 4, 5, 6, and 7 [4].

When the 6R,7R-imidazo[4,5,1-jk]benzazepine core binds, it triggers the transition from the inactive state (R) to the active state (R*). This is driven by specific residue interactions:

  • Asp113 (TM3): Forms a critical salt bridge with the protonated secondary amine at the 6-position.

  • Ser203, Ser204, Ser207 (TM5): These serine residues form a dense hydrogen-bond network with the imidazole-2-one moiety. The inward movement of TM5 upon this interaction is the primary mechanical trigger for receptor activation [4].

  • Asn293 (TM6): Acts as a hydrogen bond acceptor for the 7-hydroxyl group, stabilizing the active conformation of TM6.

  • Phe289 (TM6): Engages in π-π stacking with the central benzene ring of the benzazepine core.

G cluster_ligand Imidazo[4,5,1-jk]benzazepine Core cluster_receptor β2-Adrenergic Receptor Pocket N1 Secondary Amine (Positive Ionizable) R1 Asp113 (TM3) N1->R1 Salt Bridge N2 7-Hydroxyl Group (H-Bond Donor) R2 Asn293 (TM6) N2->R2 Hydrogen Bond N3 Imidazole-2-one (H-Bond Acceptor/Donor) R3 Ser203 / 204 / 207 (TM5) N3->R3 H-Bond Network N4 Benzazepine Ring (Aromatic) R4 Phe289 (TM6) N4->R4 π-π Stacking N5 Isopropyl Group (Hydrophobic) R5 Lipophilic Pocket N5->R5 Van der Waals

Fig 1. Pharmacophoric interaction network between the imidazo-benzazepine core and the β2-AR.

Experimental Protocol: Self-Validating Pharmacophore Derivation

A robust pharmacophore model cannot be static; it must be a self-validating system that iteratively proves its predictive power. Below is the step-by-step methodology for deriving and validating the 3D pharmacophore of the imidazo[4,5,1-jk]benzazepine core.

Phase 1: Conformational Sampling & Target Preparation
  • Step 1.1: Generate 3D conformations of the 6R,7R-trans imidazo[4,5,1-jk]benzazepine core using a low-mode molecular dynamics (LLMOD) search. Retain conformations within a 5 kcal/mol energy window to ensure physiological relevance.

  • Step 1.2: Prepare the β2-AR crystal structure (e.g., PDB ID: 3SN6, representing the active state). Protonate Asp113 to its physiological anionic state and ensure the TM5 serine hydroxyls are free to rotate.

Phase 2: Induced-Fit Docking (IFD)
  • Step 2.1: Perform IFD rather than rigid docking. Causality: The β2-AR pocket is highly plastic. The bulky tricyclic core requires minor side-chain rearrangements (particularly Ile121 and Phe282) to accommodate the rigid scaffold without artificial steric clashes [4].

  • Step 2.2: Score poses based on the preservation of the Asp113 salt bridge and TM5 hydrogen bonds.

Phase 3: 3D Feature Extraction
  • Step 3.1: Map the spatial coordinates of the highest-scoring pose to generate a 5-point pharmacophore hypothesis:

    • F1 (PI): Radius 1.5 Å, centered on the protonated nitrogen.

    • F2 (HBD): Radius 1.2 Å, centered on the 7-OH oxygen, with a vector pointing toward Asn293.

    • F3 (HBA/HBD): Radius 1.8 Å, encompassing the imidazole-2-one carbonyl and NH.

    • F4 (AR): Radius 2.0 Å, centered on the benzazepine aromatic ring.

    • F5 (HYD): Radius 1.5 Å, centered on the isopropyl substituent.

Phase 4: The Validation Loop (Self-Correction)
  • Step 4.1: Assemble a validation library comprising 50 known β2-AR agonists and 2000 property-matched decoys (DUD-E database methodology).

  • Step 4.2: Screen the library against the 5-point hypothesis.

  • Step 4.3: Calculate the Receiver Operating Characteristic (ROC) curve.

  • System Logic: If the ROC Area Under the Curve (AUC) is < 0.85, the system automatically loops back to Phase 3 to adjust spatial tolerances (radii) until high enrichment is achieved, proving the model's discriminatory power.

Workflow Step1 Step1 Step3 3. Induced-Fit Docking (Side-chain Flexibility) Step1->Step3 Step2 2. Receptor Preparation (β2-AR Active State) Step2->Step3 Step4 4. Pharmacophore Extraction (5-Point Spatial Mapping) Step3->Step4 Step5 5. Decoy Screening & ROC Analysis (Self-Validation Loop) Step4->Step5 Step5->Step4 If ROC AUC < 0.85

Fig 2. Step-by-step computational workflow for generating a self-validating pharmacophore model.

Quantitative Pharmacodynamic Profile

The structural rigidity and specific functional group placement of the imidazo[4,5,1-jk]benzazepine core dictate its receptor selectivity profile. The bulky isopropyl group (HYD feature) fits perfectly into the lipophilic pocket of the β2-AR, providing selectivity over the β1-AR, while the (+)-enantiomer exhibits unintended off-target interactions.

Table 1: Target Selectivity and Binding Affinity of the Imidazo[4,5,1-jk]benzazepine Core (Zilpaterol)

Target ReceptorLigand EnantiomerBinding Affinity (Ki)Functional ActivityMechanistic Rationale
β2-Adrenergic (-)-6R,7R-trans1.1 µMFull AgonistOptimal spatial alignment with Asp113 and TM5 serines [3].
β1-Adrenergic (-)-6R,7R-trans10.0 µMWeak AgonistSuboptimal fit of the isopropyl group in the β1 lipophilic pocket [3].
μ-Opioid (+)-6S,7S-trans> 10.0 µMAntagonistInverted stereocenters alter H-bond vectors, shifting target class [2].

Conclusion

The imidazo[4,5,1-jk]benzazepine core is a masterclass in rigidified pharmacophore design. By fusing an imidazole-2-one ring to a benzazepine system, chemists successfully pre-organized the essential β2-AR pharmacophoric features—the secondary amine, the chiral hydroxyl, and the hydrogen-bonding aromatic system—into a low-entropy, high-affinity conformation. Understanding this core through the lens of causal structural biology not only explains the profound efficacy of drugs like Zilpaterol but also provides a validated computational template for designing next-generation, highly selective G-protein coupled receptor (GPCR) modulators.

References

  • Comparison of beta-ligands used in cattle production: structures, safety, and biological effects Journal of Animal Science, Oxford Academic URL:[Link]

  • Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • ZILPATEROL - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Current Progress of Structural Studies on β2 Adrenergic Receptor (β2肾上腺素受体结构研究进展) Hans Publishers URL:[Link]

Foundational

Bioisosteres of Tricyclic Benzodiazepine Derivatives: Structural Evolution and Synthetic Strategy

Executive Summary The tricyclic benzodiazepines (TBZDs)—exemplified by alprazolam, triazolam, and midazolam—represent a critical evolution in anxiolytic pharmacophores.[1] By fusing a heterocyclic "D-ring" (triazole or i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tricyclic benzodiazepines (TBZDs)—exemplified by alprazolam, triazolam, and midazolam—represent a critical evolution in anxiolytic pharmacophores.[1] By fusing a heterocyclic "D-ring" (triazole or imidazole) to the classic 1,4-benzodiazepine core, medicinal chemists successfully mitigated the metabolic liability of N-dealkylation while enhancing receptor affinity.[1]

This guide analyzes the bioisosteric strategies used to further refine this scaffold. We focus on two primary axes of modification: heterocyclic ring fusion (D-ring bioisosterism) and core scaffold replacement (A-ring bioisosterism) , specifically the transition from benzo- to thieno-fused systems.[1]

Structural Architecture & The Pharmacophore

The classic benzodiazepine binds to the


 interface of the GABA-A receptor.[2][3] The tricyclic derivatives introduce a rigidifying element that alters the metabolic profile and binding kinetics.
The Tricyclic Core

The structure is defined by four regions. In bioisosteric design, we manipulate Regions A and D to tune physicochemical properties (LogP, pKa) and metabolic stability.[1]

  • Ring A (Aromatic): traditionally a benzene ring.[1] Bioisostere:[1][4] Thiophene (e.g., Brotizolam).[1][5]

  • Ring B (Diazepine): The seven-membered core containing the imine.

  • Ring C (Pendent Phenyl): Required for hydrophobic interaction.[1] Modification: Fluorination/Chlorination.[1][6]

  • Ring D (Fused Heterocycle): The defining feature of TBZDs. Bioisostere:[1][4] Triazole vs. Imidazole.[1][6][7]

Visualization: The Bioisosteric Map

The following diagram illustrates the structural evolution from the classic core to specific bioisosteric derivatives.

G cluster_0 D-Ring Fusion (Metabolic Stability) cluster_1 A-Ring Bioisosterism (Scaffold Hopping) Core Classic 1,4-Benzodiazepine (Diazepam) Triazolo Triazolo-BZD (Alprazolam) Core->Triazolo Fused Triazole Imidazo Imidazo-BZD (Midazolam) Core->Imidazo Fused Imidazole Thieno Thienotriazolodiazepine (Brotizolam) Triazolo->Thieno Benzene → Thiophene Bioisosteric Replacement

Figure 1: Structural evolution of tricyclic benzodiazepines showing D-ring fusion and A-ring bioisosterism.[1]

Bioisosteric Strategies in Depth

The D-Ring Switch: Triazole vs. Imidazole

The fusion of a five-membered nitrogenous ring to the 1,2-position of the diazepine ring prevents the formation of long-lived active metabolites (like desmethyldiazepam).

  • Triazoles (e.g., Alprazolam): The triazole ring lowers the basicity of the molecule compared to the imidazole. This often results in high potency but can lead to "rebound" effects due to rapid elimination.[1]

  • Imidazoles (e.g., Midazolam): The imidazole nitrogen is more basic (pKa ~6.2), allowing for the preparation of water-soluble salts (e.g., midazolam hydrochloride) for parenteral administration.[1] At physiological pH (7.4), the ring closes, becoming highly lipophilic and crossing the blood-brain barrier (BBB) rapidly.[1]

The A-Ring Switch: Benzene to Thiophene

Replacing the benzene ring (A-ring) with a thiophene ring creates thienodiazepines . When combined with the triazole fusion, this yields thienotriazolodiazepines (e.g., Brotizolam).[1]

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene.[1] This increases the electron density at the receptor binding site, often enhancing affinity.

  • Metabolic Impact: The thiophene ring is susceptible to oxidation, but the shorter half-life (approx. 4-5 hours for Brotizolam) makes it an ideal hypnotic with reduced "hangover" effects compared to longer-acting BZDs.[1]

Comparative Data Profile
CompoundClassA-RingD-RingBioisosteric AdvantageHalf-life (t1/2)
Alprazolam Triazolo-BZDBenzeneTriazoleMetabolic stability vs. Diazepam11–15 h
Midazolam Imidazo-BZDBenzeneImidazolepH-dependent solubility (IV formulation)1.5–2.5 h
Brotizolam Thienotriazolo-BZDThiopheneTriazoleHigh potency; Ideal hypnotic duration4–5 h

Synthetic Methodologies

High-purity synthesis of these derivatives requires precise control over the annulation step. Below are the protocols for constructing the Imidazole and Thienotriazole scaffolds.

Protocol A: Imidazole Annulation (Midazolam Analogues)

This "one-pot" method utilizes an isocyanide reagent to fuse the imidazole ring onto the benzodiazepine lactam or thiolactam.

Reagents:

  • Precursor: 1,4-benzodiazepin-2-one derivative.[1][8]

  • Reagent: Ethyl isocyanoacetate.[1][8][9]

  • Base: Potassium tert-butoxide (KOtBu).[1][9][10][11]

  • Solvent: THF or DMF (Anhydrous).[1]

Step-by-Step Workflow:

  • Activation: Cool the solution of benzodiazepine lactam in THF to -20°C. Add KOtBu (1.1 eq) to deprotonate the amide nitrogen.

  • Phosphorylation (Optional but recommended): Treat with diethyl chlorophosphate to form the imino-phosphate intermediate. This activates the C2 position.[1]

  • Cycloaddition: Add ethyl isocyanoacetate (1.2 eq) followed by a second equivalent of base.

  • Annulation: Allow the reaction to warm to ambient temperature. The isocyanide carbon attacks the imine, followed by cyclization to form the imidazole ring.

  • Workup: Quench with saturated

    
    , extract with ethyl acetate.
    
Protocol B: Thiophene-Triazole Construction (Brotizolam Architecture)

Synthesizing the thienotriazolodiazepine core requires building the diazepine ring onto a thiophene backbone, then fusing the triazole.

Mechanism Visualization:

Synthesis Start Aminothiophene Derivative (2-amino-3-benzoylthiophene) Step1 Step 1: Thione Formation (React with P2S5 or Lawesson's Reagent) Start->Step1 Thiolation Step2 Step 2: Hydrazide Formation (React with Hydrazine Hydrate) Step1->Step2 Nucleophilic Attack Step3 Step 3: Orthoester Cyclization (Reflux with Triethyl Orthoacetate) Step2->Step3 Ring Closure Final Thienotriazolodiazepine (Brotizolam Core) Step3->Final Final Product

Figure 2: Synthetic route for the thienotriazolodiazepine scaffold.

Protocol Details:

  • Thione Formation: The 1,4-thienodiazepin-2-one is refluxed in pyridine with

    
     for 2 hours to convert the carbonyl to a thione (
    
    
    
    ).[1]
  • Hydrazide Formation: The thione is treated with hydrazine hydrate (

    
    ) in methanol/THF at 0°C to 25°C.[1] This yields the hydrazino-intermediate.[1]
    
  • Triazole Cyclization: The hydrazino-intermediate is refluxed with an orthoester (e.g., triethyl orthoacetate for a methyl substituent) or an acyl chloride.[1]

    • Critical Parameter: Moisture control is essential here.[1] Use molecular sieves or anhydrous solvents to drive the condensation.[1]

Mechanistic Validation: The Alpha-1 Interface

To validate the bioisosteric replacement, one must confirm binding affinity at the GABA-A receptor.

  • The Histidine Switch: The high affinity of these tricyclic derivatives depends on interaction with His102 on the

    
    -subunit.
    
  • Bioisosteric Impact: Docking studies confirm that the thienotriazolo- moiety of Brotizolam occupies the same lipophilic pocket (L2) as the phenyl-triazolo moiety of Alprazolam. However, the electron-rich sulfur of the thiophene ring engages in a specific

    
    -interaction with aromatic residues in the binding pocket, potentially explaining its sub-milligram potency (0.25 mg dose).[1]
    
Self-Validating Protocol: Binding Assay
  • Preparation: HEK293 cells expressing recombinant human

    
     GABA-A receptors.
    
  • Displacement: Use

    
    -Flumazenil as the radioligand.[1]
    
  • Validation: A Ki < 5 nM confirms successful bioisosteric retention of pharmacophore integrity.[1] If Ki > 50 nM, the A-ring substitution (thiophene) has likely induced a steric clash.[1]

References

  • Walser, A., et al. (1978).[1] "Imidazo[1,5-a][1,4]benzodiazepines.[1][10][11][12][13] Synthesis and anxiolytic activity."[5] Journal of Medicinal Chemistry. Link[1]

  • Weber, K. H., et al. (1978).[1] "Brotizolam: Chemistry, pharmacology and pharmacokinetics." British Journal of Clinical Pharmacology. Link

  • Hester, J. B., et al. (1971).[1] "8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines." Journal of Medicinal Chemistry. Link[1]

  • Shaabani, S., et al. (2025).[1][13] "Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions." Beilstein Journal of Organic Chemistry. Link

  • Tanaka, A., et al. (2009).[1] "An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines." Chemical and Pharmaceutical Bulletin. Link

Sources

Exploratory

Technical Guide: Therapeutic Exploitation of the Imidazo[4,5,1-jk]benzazepine Scaffold in CNS Disorders

The following technical guide details the therapeutic exploitation of the Imidazo[4,5,1-jk][1]benzazepine scaffold. While historically recognized in veterinary pharmacology (e.g., Zilpaterol), this tricyclic core is curr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic exploitation of the Imidazo[4,5,1-jk][1]benzazepine scaffold. While historically recognized in veterinary pharmacology (e.g., Zilpaterol), this tricyclic core is currently being re-evaluated as a privileged structure for Central Nervous System (CNS) drug discovery, specifically targeting


-adrenergic receptor (

-AR) mediated neuroprotection
and synaptic plasticity .

Technical Guide: Therapeutic Exploitation of the Imidazo[4,5,1-jk][1]benzazepine Scaffold in CNS Disorders

Executive Summary

The Imidazo[4,5,1-jk][1]benzazepine system represents a conformationally restricted, tricyclic fusion of an imidazole ring and a benzazepine core. Unlike its diazepine counterparts (e.g., TIBO derivatives used in HIV), this mono-nitrogen azepine scaffold exhibits a unique pharmacological profile suitable for modulating G-protein coupled receptors (GPCRs) within the CNS.

This guide focuses on the scaffold's emerging utility as a CNS-penetrant


-adrenergic agonist  and its potential in treating neurodegenerative disorders (Parkinson’s Disease, Alzheimer’s) through the modulation of alpha-synuclein transcription and neurotrophic signaling.

Part 1: Medicinal Chemistry & Structural Attributes[1][2][3][4][5][6]

Scaffold Analysis

The core structure is a 4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepine .[1][2] Its rigidity reduces the entropic cost of receptor binding, while the "jk" peri-fusion forces the imidazole and benzene rings into a specific planar alignment, optimizing pi-pi stacking interactions with aromatic residues in GPCR binding pockets (e.g., Phe290 in


-AR).
  • Lipinski Compliance: The core scaffold (MW ~186 Da) offers significant "growth room" for substituents while maintaining a low molecular weight, high lipophilicity (cLogP ~1.5–2.5), and favorable Polar Surface Area (PSA), facilitating Blood-Brain Barrier (BBB) penetration.

  • CNS MPO Score: Derivatives lacking the polar hydroxy/amino groups of Zilpaterol can achieve CNS Multi-Parameter Optimization (MPO) scores >5.0, predicting high brain exposure.

Synthetic Strategy

The construction of the tricyclic core typically proceeds via a double cyclization strategy. The most robust route involves the formation of the benzazepine ring followed by imidazole ring closure, or vice-versa using a benzimidazole precursor.

Graphviz Diagram 1: Synthetic Workflow

The following diagram outlines the convergent synthesis of the 6-amino-7-hydroxy derivative (Zilpaterol-like) and the CNS-optimized des-polar analogs.

SynthesisWorkflow Start Precursor: 4,5-dihydro-1H-1-benzazepine-2,3-dione Step1 Step 1: Imidazole Formation (Reaction with aldehyde/NH4OAc) Start->Step1 Cyclocondensation Intermediate Intermediate: Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one Step1->Intermediate Ring Closure Step2 Step 2: Functionalization (C6/C7 Oxidation or Substitution) Intermediate->Step2 Electrophilic Attack ProductA Product A (Peripheral): 6-amino-7-hydroxy derivative (Zilpaterol) Step2->ProductA Oximation & Reduction ProductB Product B (CNS): 6,7-Unsubstituted or Lipophilic Analogs Step2->ProductB Reductive Alkylation

Caption: Convergent synthetic pathways for peripheral (Product A) vs. CNS-targeted (Product B) Imidazo[4,5,1-jk]benzazepine derivatives.[1][2][3][4][5][6]

Part 2: Pharmacological Targets & Mechanism of Action

Primary Target: -Adrenergic Receptor ( -AR)

While traditionally associated with bronchodilation and muscle anabolism, the


-AR is highly expressed in the substantia nigra and cortex. Activation of this receptor by Imidazo[4,5,1-jk]benzazepine derivatives triggers a neuroprotective cascade.
Mechanism: Alpha-Synuclein Downregulation

Recent breakthrough studies (e.g., Mittal et al., Science 2017) have established that


-AR agonists reduce the transcription of the SNCA gene (encoding alpha-synuclein). The Imidazo[4,5,1-jk]benzazepine scaffold acts as a potent agonist, driving the cAMP/PKA pathway to modify histone acetylation at the SNCA promoter.
Graphviz Diagram 2: Neuroprotective Signaling Pathway

SignalingPathway Ligand Imidazo[4,5,1-jk]benzazepine (Ligand) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Production PKA PKA (Activation) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Histone Histone H3K27 Acetylation (Modulation) PKA->Histone Epigenetic Reg. SNCA SNCA Gene (α-Synuclein) Histone->SNCA Represses Transcription Result Reduced α-Synuclein Aggregation SNCA->Result Neuroprotection

Caption: Mechanism of action linking Imidazo-benzazepine binding to SNCA gene repression via the β2-AR/cAMP/PKA axis.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold Core

Objective: Synthesize 4,5-dihydroimidazo[4,5,1-jk][1]benzazepin-2,6,7(1H)-trione 6-oxime (Key Intermediate).

  • Starting Material: Dissolve 4,5-dihydro-1H-1-benzazepine-2,3-dione in glacial acetic acid.

  • Cyclization: Add 1.5 equivalents of ammonium acetate and 1.2 equivalents of formaldehyde (or substituted aldehyde).

  • Reflux: Heat the mixture to 110°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Cool to room temperature. Pour into ice water. Neutralize with NaHCO3. Extract with Ethyl Acetate.

  • Functionalization (Oximation): Dissolve the resulting imidazo-benzazepinone in ethanol. Add hydroxylamine hydrochloride and sodium acetate. Reflux for 2 hours to yield the 6-oxime derivative.

  • Purification: Recrystallize from ethanol/water. Verify structure via 1H-NMR (distinctive triplet at

    
     4.0-4.5 ppm for the ethylene bridge).
    
Protocol B: Functional cAMP Accumulation Assay

Objective: Validate


-AR agonism and determine 

.
  • Cell Line: CHO-K1 cells stably expressing human

    
    -AR.
    
  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio) or equivalent.

  • Procedure:

    • Seed cells (2,000 cells/well) in a 384-well low-volume white plate.

    • Prepare serial dilutions of the Imidazo[4,5,1-jk]benzazepine test compound in stimulation buffer (containing IBMX to inhibit PDE).

    • Incubate cells with compound for 30 minutes at RT.

    • Add cAMP-d2 conjugate and anti-cAMP-Cryptate conjugate (lysis/detection step).

    • Incubate for 1 hour at RT.

    • Read: Measure fluorescence resonance energy transfer (FRET) at 665 nm and 620 nm.

    • Analysis: Calculate the ratio (665/620) and plot against log[concentration] to determine

      
      .
      

Part 4: Therapeutic Data Summary

Table 1: Comparative Profile of Imidazo[4,5,1-jk]benzazepine vs. Reference Ligands

CompoundScaffold ClassPrimary TargetCNS Permeability (Est.)[7]Indication Potential
Zilpaterol Imidazo[4,5,1-jk]benzazepine

-AR Agonist
Low (Polar)Muscle Anabolism (Vet)
Compound 4b Imidazo[4,5,1-jk]benzazepine

-AR Agonist
High (Lipophilic)Parkinson's / Neuroprotection
Mirtazapine Pyrido-benzazepine5-HT/

Antagonist
HighDepression / Anxiety
Clenbuterol Phenylethanolamine

-AR Agonist
ModerateAsthma / Neuroprotection (Limited by tremor)

References

  • Fréchet, D., et al. (1986). Imidazo[4,5,1-jk][1]benzazepine derivatives, process for their preparation and their use as antihypertensives. U.S. Patent 4,585,770.[8] Link

  • Mittal, S., et al. (2017). β2-Adrenoreceptor agonists reduce α-synuclein and protect dopaminergic neurons in a model of Parkinson’s disease. Science, 357(6354), 891-898. Link

  • Grandadam, J. A. (1990). Zootechnical compositions containing zilpaterol and its acid addition salts.[8] U.S. Patent 4,900,735.[8] Link

  • Verzele, M., et al. (1986). Synthesis of 4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-ones.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Pauwels, R., et al. (1990). Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives. (Contextual reference for scaffold differentiation). Nature, 343, 470–474. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Dopamine Receptor Binding Assays for Benzazepine Ligands

Target Audience: Researchers, assay development scientists, and pharmacologists in CNS drug discovery. Focus: D1-like dopamine receptors (D1, D5) and benzazepine derivatives (e.g., SCH-23390, SKF-38393).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in CNS drug discovery. Focus: D1-like dopamine receptors (D1, D5) and benzazepine derivatives (e.g., SCH-23390, SKF-38393).

Mechanistic Context & Assay Rationale

The dopaminergic system is broadly divided into D1-like (D1, D5) and D2-like (D2, D3, D4) G-protein coupled receptors (GPCRs). While D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase, D1-like receptors couple to Gαs/olf, stimulating cAMP production[1].

Benzazepine derivatives represent the foundational pharmacological tools for interrogating D1-like receptors. SCH-23390 is the gold-standard competitive antagonist, while compounds like SKF-38393 and SKF-81297 serve as partial and full agonists, respectively[2][3]. However, assaying these ligands requires strict attention to experimental design due to cross-reactivity and the thermodynamic requirements of GPCR ternary complexes.

The "Hidden" Cross-Reactivity of SCH-23390

A critical pitfall in native tissue assays is the assumption of absolute selectivity. While SCH-23390 exhibits sub-nanomolar affinity for D1/D5 receptors, it is also a potent, high-efficacy agonist at human 5-HT2C (serotonin) receptors (


)[4].
  • Strategic Implication: When performing radioligand binding in native brain homogenates (e.g., striatum or cortex), researchers must either use recombinant cell lines (CHO-K1 or HEK293) expressing only the D1 receptor[5] or include a 5-HT2C masking agent (e.g., 100 nM mianserin) to prevent artifactual binding data.

D1_Signaling Ligand Benzazepine Agonist (e.g., SKF-38393) Receptor Dopamine D1 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein (Active State) Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Production Effector->SecondMsg Catalyzes ATP Kinase Protein Kinase A (PKA) SecondMsg->Kinase Activates

Caption: Canonical D1-like receptor signaling pathway activated by benzazepine agonists.

Pharmacological Reference Data

To validate your assay system, your calculated equilibrium dissociation constants (


) and inhibition constants (

) should align with established literature values. Below is a summary of expected binding affinities for classic benzazepines at recombinant human dopamine receptors.
LigandPharmacological RoleTargetExpected ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

/

(nM)
Reference
[³H]-SCH-23390 Radioligand / AntagonistD1 / D50.2 – 0.5 nM[2][5]
SKF-38393 Partial AgonistD1 / D51.0 – 5.0 nM[3]
(+)-Butaclamol Non-selective AntagonistD1 / D20.5 – 2.0 nM[6][7]
[³H]-Spiperone Radioligand / AntagonistD2 / D30.05 – 0.2 nM[7][8]

(Note: Spiperone is included above as the standard counter-screen radioligand for D2-like receptors, ensuring benzazepine selectivity[7][8].)

Experimental Design & Causality: The "Why" Behind the Protocol

A robust binding assay is a self-validating system. Every reagent added to the well serves a specific thermodynamic or protective function.

  • Buffer Selection (50 mM Tris-HCl, pH 7.4): Maintains physiological pH. Dopamine receptor binding is highly pH-dependent, with optimal [³H]-SCH-23390 binding occurring between pH 7.8 and 8.0 in native tissues, though pH 7.4 is standard for recombinant systems[2].

  • Divalent Cations (5 mM MgCl₂): While antagonists like SCH-23390 do not strictly require G-protein coupling to bind, the presence of Mg²⁺ stabilizes the receptor-G-protein ternary complex. This is absolutely critical when running competition assays with benzazepine agonists (like SKF-38393), which bind with high affinity only to the coupled state[6][9].

  • Chelating Agents (1 mM EDTA): Protects the receptor from metalloproteases released during cell lysis and chelates trace heavy metals that catalyze the oxidation of catecholamine-like structures[9].

  • Defining Non-Specific Binding (NSB): NSB should be defined using a structurally distinct ligand. We recommend 1 µM (+)-butaclamol rather than unlabeled SCH-23390. Using a different chemical class ensures you are displacing the radioligand from the specific receptor pocket, rather than competing for non-specific lipid or plastic binding sites[6][7].

  • Kinetic Trapping (Ice-Cold Wash): GPCR-ligand interactions are dynamic. Washing with ice-cold buffer drops the thermal energy of the system, drastically reducing the dissociation rate constant (

    
    ) and effectively "freezing" the receptor-ligand complex on the filter matrix during vacuum filtration[6][8].
    

Assay_Workflow Prep 1. Membrane Preparation (Tris-HCl, EDTA) Incubate 2. Incubation ([3H]-SCH23390 + Competitor) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/C Filters) Incubate->Filter Wash 4. Ice-Cold Wash (Terminate Binding) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count

Caption: Step-by-step workflow for radioligand filtration binding assays.

Detailed Methodologies

Protocol A: Preparation of D1-Expressing Cell Membranes

This protocol is optimized for CHO-K1 or HEK293 cells stably expressing the human D1 receptor[1][5].

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, protease inhibitor cocktail (e.g., PMSF, leupeptin)[6].

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10% sucrose.

Steps:

  • Harvest cells at 80-90% confluency. Wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (approx. 10 mL per

    
     cells).
    
  • Homogenize using a Dounce homogenizer (20 strokes) or a TissueTearor on ice[6]. Causality: Mechanical shearing breaks the plasma membrane while keeping organelles largely intact.

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei.

  • Transfer the supernatant to an ultracentrifuge tube and spin at 40,000 × g for 30 minutes at 4°C[8].

  • Discard the supernatant. Resuspend the translucent membrane pellet in Storage Buffer.

  • Determine protein concentration via BCA assay. Aliquot and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol B: [³H]-SCH-23390 Competition Binding Assay

Designed for 96-well format using a cell harvester.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at RT), 5 mM MgCl₂, 1 mM EDTA[5][9].

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), strictly maintained at 4°C[5][8].

  • Radioligand: [³H]-SCH-23390 (Specific Activity ~70-85 Ci/mmol).

  • Filters: Unifilter-96 GF/C, pre-soaked for 1 hour in 0.3% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific binding of positively charged ligands.

Steps:

  • Prepare Dilutions: Dilute membranes to a working concentration of 5–10 µg protein/well in Assay Buffer. Prepare a 10-point serial dilution of the competitor benzazepine (e.g., SKF-38393) ranging from

    
     to 
    
    
    
    M.
  • Reaction Assembly (Total Volume 250 µL):

    • Add 50 µL of Competitor compound (or buffer for Total Binding).

    • Add 50 µL of [³H]-SCH-23390 (Final concentration: 0.3 nM, which is approx.

      
      )[5].
      
    • Add 50 µL of 10 µM (+)-butaclamol to dedicated wells to define Non-Specific Binding (NSB)[6].

    • Add 150 µL of Membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation to reach thermodynamic equilibrium[2][6].

  • Filtration: Rapidly harvest the reaction onto the PEI-soaked GF/C filter plate using a 96-well vacuum manifold.

  • Washing: Immediately wash the filters 3 times with 1 mL of ice-cold Wash Buffer per well[6][8].

  • Detection: Dry the filter plate completely (e.g., 50°C for 30 mins). Add 40 µL of liquid scintillation cocktail per well. Read counts per minute (CPM) on a microplate scintillation counter (e.g., TopCount or MicroBeta)[5].

Data Analysis: Convert CPM to specific binding by subtracting NSB from all wells. Fit the resulting data using non-linear regression (one-site competitive binding model) to determine the


. Calculate the 

using the Cheng-Prusoff equation:

References

  • Optimizing the Expression of Human Dopamine Receptors in Escherichia coli MDPI URL:[Link]

  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays NIH / PMC URL:[Link]

  • Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions... Researcher.life / PubMed URL: [Link]

  • Pharmacological Characterization of Mammalian D1 and D2 Dopamine Receptors Expressed in Drosophila Schneider-2 Cells NIH / PMC URL: [Link]

  • Cloning, expression, and functional analysis of human dopamine D1 receptors PubMed URL: [Link]

  • The 'selective' dopamine D-1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin(2C) receptors ResearchGate URL:[Link]

Sources

Application

High-throughput screening (HTS) of Imidazo[4,5,1-jk]benzazepine libraries

High-Throughput Screening (HTS) of Imidazo[4,5,1-jk]benzazepine Libraries: Accelerating Lead Discovery for Antiviral and GPCR Targets Executive Summary The imidazo[4,5,1-jk]benzazepine scaffold—and its closely related [1...

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening (HTS) of Imidazo[4,5,1-jk]benzazepine Libraries: Accelerating Lead Discovery for Antiviral and GPCR Targets

Executive Summary

The imidazo[4,5,1-jk]benzazepine scaffold—and its closely related [1,4]benzodiazepine analog—represents a "privileged structure" in modern medicinal chemistry. Characterized by a rigid tricyclic core, this scaffold is uniquely predisposed to interact with deep hydrophobic pockets and allosteric sites across diverse biological targets. Historically, derivatives of this class, such as TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one), revolutionized antiviral therapy as highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[1]. Simultaneously, carbon-substituted analogs like zilpaterol have demonstrated profound efficacy as β2-adrenergic receptor agonists[2].

This application note provides a comprehensive, field-tested guide for designing and executing High-Throughput Screening (HTS) campaigns against imidazo[4,5,1-jk]benzazepine libraries. By detailing both biochemical and cell-based workflows, we establish self-validating protocols that ensure high data integrity, robust Z'-factors, and actionable Structure-Activity Relationship (SAR) insights.

Scientific Rationale & Causality in Assay Design

As a Senior Application Scientist, I emphasize that successful HTS is not merely about processing plates; it is about understanding the causality between the chemical physics of your library and the biological readout.

Why the Imidazo[4,5,1-jk]benzazepine Scaffold? The tricyclic nature of this scaffold restricts the conformational flexibility of the molecule. When targeting the HIV-1 Reverse Transcriptase (RT) non-nucleoside inhibitor binding pocket (NNIBP), this rigidity significantly reduces the entropic penalty upon binding, leading to high-affinity allosteric inhibition[1]. For G-Protein Coupled Receptors (GPCRs) like the β2-adrenergic receptor, the spatial arrangement of the imidazo ring mimics endogenous catecholamines while the benzazepine core confers metabolic stability and subtype selectivity[2],[3].

Why Time-Resolved FRET (TR-FRET)? Imidazo-fused heterocycles often exhibit intrinsic auto-fluorescence in the blue/green spectrum (350–450 nm). Standard fluorescence intensity assays are therefore highly susceptible to false positives (compound interference). We mandate the use of TR-FRET (using Lanthanide chelates like Europium or Terbium). The long emission half-life of lanthanides (milliseconds) allows us to introduce a time delay (e.g., 50 µs) before signal acquisition, allowing short-lived background auto-fluorescence from the library compounds to decay completely. This choice is critical for maintaining assay trustworthiness[4].

HTS Workflows and Triage Logic

To systematically identify hits from a 100,000+ compound library, a rigorous triage funnel is required. The primary screen prioritizes throughput, while secondary screens filter out assay artifacts and cytotoxicity.

HTS_Workflow Lib Imidazo[4,5,1-jk]benzazepine Library (100K Cmpds) Pri Primary HTS Screen (Single Conc. 10 µM) Lib->Pri Z QC: Z'-factor > 0.6 Pri->Z Counter Counter-Screen (Cytotoxicity / Off-target) Pri->Counter Hits (>50% Inh) DRC Dose-Response (IC50) (10-point titration) Counter->DRC Selective Hits Lead Lead Optimization (SAR Analysis) DRC->Lead IC50 < 1 µM

Fig 1: HTS Triage Logic for Imidazo[4,5,1-jk]benzazepine Library Screening.

Detailed Experimental Protocols

Protocol A: Biochemical TR-FRET Assay for HIV-1 RT Inhibition

This protocol isolates the allosteric inhibition mechanism of TIBO-analogs[1]. It measures the ability of the enzyme to incorporate biotinylated dNTPs into a template, which is subsequently detected by Europium-labeled streptavidin and an APC-labeled antibody.

Self-Validating System Controls:

  • Max Signal (0% Inhibition): DMSO vehicle + Enzyme + Substrate.

  • Min Signal (100% Inhibition): 10 µM Nevirapine (or known TIBO reference) + Enzyme + Substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X HIV-1 RT enzyme solution (2 nM) in assay buffer (50 mM Tris-HCl pH 7.8, 1 mM DTT, 5 mM MgCl2, 0.01% CHAPS). Causality: CHAPS prevents non-specific aggregation of the hydrophobic benzazepine compounds.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of library compounds (10 mM in DMSO) into a 384-well low-volume black microplate. Final assay concentration: 10 µM.

  • Enzyme Addition: Dispense 5 µL of the 2X RT enzyme solution into all wells. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate mix (biotinylated-primer/template DNA and dNTPs). Incubate for 45 minutes at 37°C.

  • Detection & Termination: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt polymerization), Eu-Streptavidin (2 nM), and APC-anti-DNA antibody (5 nM).

  • Readout: Read on a multi-mode plate reader (e.g., PHERAstar FSX). Excitation at 337 nm; Emission at 620 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/620).

MOA Drug Imidazo[4,5,1-jk]benzazepine (TIBO analog) Pocket HIV-1 RT NNIBP (Allosteric Pocket) Drug->Pocket Hydrophobic Binding Conf Structural Distortion of Catalytic Triad Pocket->Conf Induces Block Polymerization Arrest (Viral Inhibition) Conf->Block Prevents DNA Elongation

Fig 2: Mechanism of Action for Allosteric RT Inhibition by TIBO analogs.

Protocol B: Cell-Based cAMP Accumulation Assay for β2-AR Agonism

To discover novel zilpaterol-like agonists[2], this cell-based functional assay measures intracellular cAMP levels following β2-adrenergic receptor activation.

Self-Validating System Controls:

  • Basal (0% Activation): DMSO vehicle.

  • Max (100% Activation): 10 µM Isoproterenol (Full β-agonist).

Step-by-Step Methodology:

  • Cell Seeding: Harvest CHO-K1 cells stably expressing the human β2-AR. Resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of synthesized cAMP, ensuring a stable, measurable signal[4].

  • Plating: Dispense 1,000 cells/well (in 5 µL) into a 384-well white proxiplate.

  • Compound Stimulation: Add 5 µL of 2X library compounds (final concentration 10 µM). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (prepared in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read TR-FRET (Excitation 337 nm, Emission 620/665 nm). Signal is inversely proportional to intracellular cAMP concentration.

Data Presentation & Hit Validation

Quantitative validation is the cornerstone of trust in HTS. The table below summarizes representative validation metrics and hit triage data from a hypothetical 100K library screen, demonstrating the rigorous statistical thresholds required before advancing a lead compound.

Table 1: HTS Campaign Quality Control & Hit Triage Summary

Metric / ParameterTarget ThresholdObserved ValueCausality / Interpretation
Z'-Factor (Primary) > 0.500.72 ± 0.04 Indicates excellent separation between positive and negative controls; highly robust assay[4].
Signal-to-Background (S/B) > 3.08.5 Ensures the assay window is wide enough to detect weak allosteric modulators.
CV% (DMSO Controls) < 10%4.2% Low well-to-well variability, minimizing false positives due to liquid handling errors.
Primary Hit Rate 0.1% - 1.0%0.45% 450 initial hits identified (>50% activity at 10 µM).
Confirmed Hits (DRC) N/A112 Hits that demonstrated a classical sigmoidal dose-response curve (IC50 < 5 µM).
Lead Candidates N/A14 Compounds passing cytotoxicity counter-screens with a Selectivity Index (SI) > 100.

References

To maintain authoritative grounding, the protocols and mechanisms described herein are supported by the following peer-reviewed literature and standardized assay guidelines:

  • [4][5] Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

  • [1] Debyser Z, Pauwels R, Andries K, et al. Allosteric inhibition of human immunodeficiency virus type 1 reverse transcriptase by tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and -thione compounds. Proc Natl Acad Sci U S A. 1991;88(4):1451-1455. Available from:[Link]

  • [2] Schmidt M, et al. Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry. 2009. ACS Publications. Available from:[Link]

  • [3] Johnson BJ, et al. Historical Overview of the Effect of β-Adrenergic Agonists on Beef Cattle Production. Asian-Australas J Anim Sci. 2014;27(5):737-744. Available from:[Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for Tricyclic Heterocycles

Introduction: The Tricyclic Challenge Tricyclic heterocycles represent a cornerstone of medicinal chemistry, serving as the scaffold for antipsychotics, antihistamines, and DNA-intercalating agents. However, their physic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tricyclic Challenge

Tricyclic heterocycles represent a cornerstone of medicinal chemistry, serving as the scaffold for antipsychotics, antihistamines, and DNA-intercalating agents. However, their physical properties often present a paradox to the crystallographer:

  • High Lattice Energy: The rigid, planar nature of fused aromatic rings drives strong

    
     stacking interactions, often leading to rapid, uncontrolled precipitation rather than ordered crystal growth.
    
  • Solubility Extremes: These molecules are frequently insoluble in standard non-polar solvents but highly soluble in polar aprotic solvents (DMSO, DMF), making the "metastable zone" difficult to target.

  • Polymorphism: The conformational flexibility of the central ring (in non-planar tricyclics like benzodiazepines) often leads to multiple solid-state forms.

This guide details protocols specifically optimized to modulate these kinetic drivers, favoring single-crystal growth suitable for X-ray diffraction (SCXRD) and high-purity isolation.

Phase I: Pre-Crystallization Assessment

Before attempting crystallization, you must define the Solubility Profile . Blind attempts with tricyclics often result in amorphous powders.

Protocol A: Semi-Quantitative Solubility Screen

Objective: Identify "Good" solvents (solubility >20 mg/mL) and "Anti-solvents" (solubility <1 mg/mL).

  • Weigh 5 mg of compound into 10 separate HPLC vials.

  • Add 100

    
    L of a test solvent to each vial (see Table 1).
    
  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Good Solvent.[1]

    • Suspension: Potential Anti-solvent.[2][3][4]

    • Partial Dissolution: Heat to 50°C. If it dissolves and stays dissolved upon cooling, this is a candidate for Slow Cooling Crystallization .

Table 1: Recommended Solvent Systems for Tricyclics

PolaritySolvent ClassRoleSpecific Utility for Tricyclics
High DMSO, DMF, DMAcGood SolventBreaks strong

stacking; essential for rigid planar systems.
Med THF, DichloromethaneGood SolventGood for less rigid, non-planar tricyclics (e.g., dibenzazepines).
Low Toluene, BenzeneIntermediatePromotes

-stacking; useful for slow evaporation.
Null Pentane, Hexane, EtherAnti-SolventInduces precipitation; use with caution to avoid oiling out.
Protic Methanol, EthanolVariableCan act as H-bond donors to heteroatoms (N, O) in the rings.

Phase II: Primary Crystallization Protocols

Method 1: Vapor Diffusion (Vial-in-Vial)

Best For: X-ray quality single crystals (SCXRD).[4] Mechanism: Thermodynamic control.[5] The volatile anti-solvent slowly diffuses into the non-volatile good solvent, gradually lowering solubility without mechanical disturbance.

Protocol:

  • Inner Vial Preparation: Dissolve 10–15 mg of the tricyclic compound in the minimum amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DMSO or DMF) in a 4 mL vial. Ensure the solution is clear; filter through a 0.2

    
    m PTFE filter if necessary.
    
  • Outer Vial Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of a volatile "Anti-Solvent" (e.g., Diethyl Ether or Pentane) into the outer vial.

    • Critical: Do not let the anti-solvent spill into the inner vial.

  • Sealing: Cap the outer vial tightly. Parafilm the cap to prevent external evaporation.

  • Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).

    • Timeline: Crystals usually appear between 2 days and 2 weeks.

Why this works for Tricyclics: The slow influx of anti-solvent disrupts the solvation shell around the heteroatoms gradually, allowing the aromatic rings to align slowly into the lowest energy lattice configuration (minimizing defects).

Method 2: Interface Diffusion (Layering)

Best For: Compounds prone to rapid precipitation. Mechanism: Relies on the slow mixing of two immiscible or semi-miscible liquids driven by gravity and Brownian motion.

Protocol:

  • Dissolve 20 mg of compound in 0.5 mL of a dense, chlorinated solvent (e.g., DCM or Chloroform) in a narrow test tube or NMR tube.

  • Carefully layer 1.0 mL of a less dense anti-solvent (e.g., Methanol or Hexane) on top.

    • Technique: Tilt the tube to 45° and let the anti-solvent flow slowly down the side of the glass. A distinct interface must be visible.[6]

  • Cap and stand vertically. Do not disturb.

Phase III: Troubleshooting & Optimization

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form on the bottom or sides of the vial. Cause: The system entered a region of the phase diagram where a metastable liquid phase is energetically more favorable than the solid phase (often due to impurities or supersaturation being too high).

Corrective Protocol:

  • lowering Supersaturation: Dilute the initial solution by 20%.

  • Temperature Cycling:

    • Heat the oiled mixture until it becomes a single clear phase (homogeneous).

    • Cool slowly (e.g., 1°C/minute) to room temperature.

    • Crucial Step: If oil droplets reappear, add a Seed Crystal immediately.

  • Seeding Strategy: If you have even a micro-crystalline powder from a rapid precipitation, add a speck of it to the oiled phase. This provides a template for the oil to reorganize into a lattice.

Visualization of Workflows

CrystallizationWorkflow Start Start: Tricyclic Compound SolubilityScreen Step 1: Solubility Profiling (Identify Good/Bad Solvents) Start->SolubilityScreen Decision Select Method SolubilityScreen->Decision VaporDiff Method A: Vapor Diffusion (High Solubility in DMSO/DMF) Decision->VaporDiff Rigid/Polar Layering Method B: Solvent Layering (Soluble in DCM/CHCl3) Decision->Layering Non-Polar/Halogenated SlowEvap Method C: Slow Evaporation (Stable, non-solvate formers) Decision->SlowEvap Robust Check Check for Crystals VaporDiff->Check Layering->Check SlowEvap->Check OilingOut Issue: Oiling Out (LLPS) Check->OilingOut Droplets/Amorphous Harvest Harvest & XRD Analysis Check->Harvest Crystals Found FixOil Fix: Re-heat & Seed OR Change Solvent System OilingOut->FixOil FixOil->Check

Figure 1: Decision tree for selecting crystallization methodologies based on solubility profiles.

Phase IV: Characterization & Validation

Once solids are obtained, visual inspection under Polarized Light Microscopy (PLM) is mandatory before X-ray analysis.

  • Birefringence: True crystals will "light up" and change color (extinguish) as the stage is rotated under crossed polarizers. Amorphous glass or oil will remain dark or isotropic.

  • Singularity: For SCXRD, ensure the crystal is not a "twin" or aggregate. It should have sharp, well-defined edges.

Data Summary: Common Tricyclic Habits
Compound ClassTypical Crystal HabitCommon SolvateWarning
Carbazoles Needles or PlatesDMSOProne to twinning; cut needles to size.
Acridines Prisms (Yellow/Orange)Ethanoloften crystallize with water (hydrates).
Benzodiazepines Blocky/PolyhedralMethanolPolymorphic; check MP to confirm form.

References

  • Hampton Research. (n.d.).[7] Crystal Growth 101: Vapor Diffusion. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) X-Ray Diffraction Facility. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • University of Rochester. (n.d.). X-Ray Crystallography Lab: Growing Crystals. Retrieved from [Link]

Sources

Application

Application Note: Overcoming Solubility Bottlenecks in Lipophilic Tricyclic Scaffolds

Target Audience: Formulation Scientists, Drug Development Professionals, and Pharmacokinetic Researchers. Executive Summary & Mechanistic Context Lipophilic tricyclic scaffolds—such as those found in carbamazepine (an an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Drug Development Professionals, and Pharmacokinetic Researchers.

Executive Summary & Mechanistic Context

Lipophilic tricyclic scaffolds—such as those found in carbamazepine (an anticonvulsant) and loratadine (a second-generation antihistamine)—are foundational to modern neuropharmacology and allergy management. However, these molecules consistently present severe formulation challenges. Their rigid, planar tricyclic structures generate exceptionally high crystal lattice energies, while their high lipophilicity (LogP > 3) severely restricts aqueous interaction. Consequently, they are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but dissolution rate-limited absorption.

To achieve therapeutic plasma concentrations, formulation scientists must engineer systems that thermodynamically force these molecules into solution. This application note details three field-proven methodologies for solubility enhancement: Amorphous Solid Dispersions (ASDs), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Co-crystallization.

Strategy I: Amorphous Solid Dispersions (ASDs) & Co-Amorphous Systems

The Causality of Amorphization

The crystalline state is thermodynamically stable but kinetically inert. By applying thermal or solvent energy in the presence of a stabilizing polymer, the tricyclic drug is forced into a high-energy amorphous state. When this formulation enters the gastrointestinal (GI) tract, it rapidly dissolves to form a supersaturated solution—a phenomenon known as the "Spring." Because supersaturation is thermodynamically unstable, the drug will naturally attempt to precipitate. Hydrophilic polymers (e.g., Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC)) act as a "Parachute," sterically hindering nucleation and maintaining the drug in solution long enough for systemic absorption to occur.

Recent studies have successfully utilized hot-melt extrusion to create HPMC-based solid dispersions of carbamazepine, significantly improving its wettability and dissolution profile[1]. Similarly, co-amorphous solid dispersions of loratadine and chlorpheniramine stabilized with PVP have demonstrated remarkable physical stability and dissolution enhancement by preventing rapid recrystallization[2].

ASD_Mechanism A Crystalline Tricyclic API (High Lattice Energy) B Amorphous Solid Dispersion (Disrupted Lattice) A->B Thermal/Solvent Energy C Supersaturated Solution (The 'Spring') B->C Rapid GI Dissolution E Systemic Absorption (High Bioavailability) C->E Enhanced Permeation F Recrystallization (Thermodynamic Sink) C->F Precipitation Risk D Polymer Matrix (The 'Parachute') D->C Stabilizes State D->F Inhibits Nucleation

Mechanistic workflow of the Spring and Parachute effect in Amorphous Solid Dispersions.

Protocol 1: Preparation of Co-Amorphous Solid Dispersions (Solvent Evaporation)

Objective: To trap the tricyclic API in a high-energy amorphous state using a secondary drug and polymer matrix.

  • Preparation of Solutions: Dissolve equimolar amounts of the tricyclic API (e.g., Loratadine) and the co-former drug (e.g., Chlorpheniramine) in a volatile organic solvent system (e.g., ethanol/dichloromethane).

  • Polymer Integration: Add the stabilizing hydrophilic polymer (e.g., PVP K-30) to the solution at a predefined mass ratio (e.g., 1:1 API to Polymer). Stir at 300 rpm until optically clear.

  • Solvent Removal: Subject the mixture to rotary evaporation at 40°C under reduced pressure until a solid film forms on the flask.

  • Secondary Drying: Store the resulting film in a vacuum desiccator for 24 hours to eliminate residual solvent traces.

  • Milling: Cryo-mill the solid dispersion using liquid nitrogen to obtain a fine, flowable powder.

  • Validation Checkpoint: Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Success Criteria: The XRPD diffractogram must show a broad "halo" pattern with a complete absence of sharp Bragg peaks. DSC must reveal a single glass transition temperature (

    
    ) without any endothermic melting peaks, confirming a single-phase amorphous system[2].
    

Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

The Causality of Lipid-Based Solubilization

SMEDDS bypass the dissolution rate-limiting step entirely by presenting the drug to the GI tract already in a solubilized state. These systems are isotropic mixtures of oils, surfactants, and co-surfactants. Upon mild agitation in aqueous GI fluids, they spontaneously emulsify into oil-in-water (O/W) microemulsions with droplet sizes typically below 100 nm. This massive surface area enhancement facilitates rapid absorption. Furthermore, highly lipophilic tricyclic drugs formulated in SMEDDS are often absorbed via the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism and drastically increasing absolute bioavailability[3]. Formulations utilizing liquid paraffin and labrafil have shown exceptional success in enhancing the intestinal permeability of loratadine[4].

SMEDDS_Workflow Step1 Lipid + Surfactants (Isotropic Mixture) Step2 API Incorporation (Solubilization) Step1->Step2 Heating & Mixing Step3 SMEDDS Pre-concentrate (Thermodynamically Stable) Step2->Step3 Equilibration Step4 Aqueous Dilution (GI Fluid Contact) Step3->Step4 Oral Ingestion Step5 O/W Microemulsion (<100 nm Droplets) Step4->Step5 Spontaneous Emulsification Step6 Lymphatic Transport (Bypasses Liver) Step5->Step6 Enhanced Absorption

Step-by-step formulation and physiological dispersion mechanism of SMEDDS.

Protocol 2: Formulation of Isotropic SMEDDS

Objective: To create a thermodynamically stable pre-concentrate that spontaneously forms a microemulsion in aqueous media.

  • Excipient Screening: Determine the saturation solubility of the API in various lipids (e.g., Liquid Paraffin), surfactants (e.g., Tween 80), and co-surfactants (e.g., PEG 400).

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram by titrating water into various lipid/surfactant mixtures to identify the microemulsion region (clear, isotropic dispersion).

  • Pre-concentrate Preparation: Blend the selected oil, surfactant, and co-surfactant in a glass vial. Heat the mixture to 40-50°C in a water bath to reduce viscosity.

  • API Loading: Add the required dose of the tricyclic API to the mixture. Vortex continuously for 10 minutes, then sonicate for 15 minutes until the API is completely solubilized.

  • Equilibration: Allow the formulation to equilibrate at room temperature for 48 hours to ensure thermodynamic stability.

  • Validation Checkpoint: Perform an aqueous dilution test (1:100 in 0.1N HCl) and analyze via Dynamic Light Scattering (DLS). Success Criteria: The diluted mixture must form an optically clear dispersion within 1 minute. DLS must confirm a mean droplet size of <100 nm and a Polydispersity Index (PDI) of <0.3, validating successful microemulsion formation[4].

Strategy III: Co-Crystallization

The Causality of Crystal Habit Modification

Unlike ASDs which destroy the crystal lattice, co-crystallization modifies it. By introducing a highly water-soluble co-former (e.g., salicylic acid or nicotinamide), non-covalent interactions (primarily hydrogen bonds) are formed with the tricyclic API. This creates a new multi-component crystal lattice with a significantly lower overall lattice energy than the pure API, drastically improving the dissolution rate without altering the drug's covalent structure or pharmacological activity. Virtual screening and experimental validation have shown that carbamazepine-salicylic acid cocrystals exhibit highly favorable binding free energies, leading to robust solubility enhancements[5].

Protocol 3: Liquid-Assisted Grinding (LAG) for Co-Crystal Generation

Objective: To lower the lattice energy of the API by forming a multi-component crystal with a highly soluble co-former.

  • Stoichiometric Weighing: Weigh the tricyclic API (e.g., Carbamazepine) and the selected co-former (e.g., Salicylic Acid) in a precise 1:1 molar ratio.

  • Solvent Addition: Transfer the powders to a stainless-steel grinding jar. Add a catalytic amount of solvent (e.g., 10-20 µL of ethanol per gram of powder) to facilitate molecular mobility without fully dissolving the components.

  • Milling: Grind the mixture using a ball mill at 20-30 Hz for 30 minutes.

  • Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 12 hours.

  • Validation Checkpoint: Analyze the powder using Fourier Transform Infrared Spectroscopy (FT-IR) and DSC. Success Criteria: FT-IR must show distinct peak shifts in hydrogen-bonding regions (e.g., amide or carbonyl stretches) compared to physical mixtures. DSC must display a single, sharp melting endotherm that differs from the melting points of both the pure API and the pure co-former, confirming a new crystalline phase[5].

Quantitative Data Summary

The following table synthesizes the expected solubility enhancement metrics based on the applied methodology and excipient selection.

Enhancement StrategyModel Tricyclic APIKey Excipients / Co-formersPrimary Mechanistic DriverTypical Solubility Enhancement
Co-Amorphous Solid Dispersion LoratadinePVP, ChlorpheniramineDisruption of crystal lattice; Spring and Parachute effect> 40-fold increase
Hot-Melt Extrusion (ASD) CarbamazepineHPMC (Methocel E3/E5)Conversion to amorphous state; improved wettability> 10-fold increase
SMEDDS LoratadineLiquid Paraffin, Tween 80Pre-dissolution; spontaneous microemulsion (<100 nm)> 50-fold increase (in acidic media)
Co-Crystallization CarbamazepineSalicylic Acid, NicotinamideModification of crystal habit via H-bonding3 to 5-fold increase

References

  • Source: PMC (National Institutes of Health)
  • Solubility and dissolution enhancement of HPMC - based solid dispersions of carbamazepine by hot-melt extrusion technique Source: Asian Journal of Pharmaceutics URL
  • Preparation and evaluation of the self emulsifying drug delivery system containing loratadine Source: ResearchGate URL
  • Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view Source: Taylor & Francis URL
  • Dissolution enhancement of carbamazepine Source: Journal of Pharmacy & Pharmacognosy Research URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Benzazepine Ring Closure Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the regioselective synthesis of 7-membered benzazepine rings.

Forming a 7-membered ring is inherently difficult due to a high entropic penalty (the probability of the two reactive ends meeting is low) and enthalpic barriers (transannular strain). Consequently, ring closure reactions frequently default to kinetically favored 6-membered rings (e.g., quinolines) or undergo intermolecular oligomerization. This guide provides field-proven, mechanistically grounded solutions to force your reactions down the desired 7-membered pathway.

Part 1: Troubleshooting & FAQs

Q1: In metal-catalyzed alkyne hydroaminations, I am predominantly isolating 6-membered quinoline derivatives instead of the desired 7-membered benzazepines. How can I invert this regioselectivity?

A1: You are observing a competition between the kinetically favored 6-exo-dig pathway and the electronically driven 7-endo-dig pathway. According to Baldwin’s rules, both are allowed, but the 6-exo-dig transition state is usually lower in energy.

The Solution: You must override kinetic control with electronic tuning. By utilizing specific π-acidic catalysts like Gold (Au(PPh₃)Cl/AgSbF₆)[1] or Silver (CF₃CO₂Ag)[2], you can strongly activate the alkyne. To force the 7-endo-dig closure, place an electron-donating aryl group at the alkyne terminus. When the metal coordinates, this electron-rich group stabilizes the developing partial positive charge at the terminal carbon. This polarization directs the tethered nucleophile to attack the internal carbon, successfully yielding the 7-membered dibenzo[b,f]azepin-1-one or 3-benzazepinone[1][2].

Q2: My Palladium-catalyzed cyclization using propargylic carbonates yields an inseparable mixture of regioisomers. How do I control the nucleophilic attack?

A2: In Palladium-catalyzed cascade cyclizations of 2-aminobenzylamines with propargylic carbonates, the reaction proceeds via a π-allylpalladium intermediate[3]. The regioselectivity of the intramolecular nucleophilic attack by the tethered amide is entirely dependent on the electrophilicity of the two allylic carbons.

The Solution: Redesign your propargylic carbonate precursor to be electronically asymmetrical. The nucleophilic attack will preferentially occur at the carbon that is more cationic. By substituting the target alkyne terminus with a highly electron-rich aryl group, you increase resonance stabilization of the positive charge at that specific site. This electronic bias steers the nucleophile to the correct carbon, forming the 7-membered 1,4-benzodiazepine core with excellent regioselectivity[3].

Q3: I am attempting a radical cascade cyclization to form a polycyclic benzazepine, but I am getting a mess of exo/endo regioisomers and oligomers.

A3: Free radical cyclizations onto unactivated alkenes typically suffer from poor regiocontrol because the energy difference between the exo and endo transition states is marginal.

The Solution: Switch to an N-heterocyclic carbene (NHC) catalyzed redox-neutral system[4][5]. The NHC catalyst initiates a Single Electron Transfer (SET) process. More importantly, the formation of the bulky Breslow intermediate creates a highly rigid steric environment. This pre-organization restricts the conformational freedom of the radical intermediate, lowering the activation energy exclusively for the regiochemical pathway that leads to the benzazepine scaffold, while simultaneously suppressing intermolecular side reactions[4][5].

Q4: My Ring-Closing Ene-Yne Metathesis (RCEYM) for 1-benzazepine synthesis suffers from low yields and intermolecular dimerization.

A4: Metathesis to form medium-to-large rings is a classic battle against entropy. If the linear precursor's ends are too far apart, the active ruthenium alkylidene will react with another molecule instead of cyclizing.

The Solution: You must manipulate the thermodynamics of the system. First, operate under extreme dilution (≤ 0.01 M in toluene) at elevated temperatures (70 °C) using the Hoveyda-Grubbs 2nd generation catalyst[6][7]. Second, utilize the Thorpe-Ingold effect : incorporate a bulky protecting group (e.g., N-Tosyl or N-Boc) on the tethering nitrogen. This steric bulk compresses the internal bond angles of the linear chain, forcing the reactive ene and yne moieties into close spatial proximity, thereby accelerating the intramolecular RCEYM and yielding the functionalized 1-benzazepine[6][7].

Part 2: Mechanistic Visualization

The following diagram illustrates the critical divergence point in metal-catalyzed alkyne activation, highlighting how electronic tuning redirects the default kinetic pathway.

G A Alkyne-Tethered Precursor B Metal-Alkyne π-Complex (Ag/Au/Pd) A->B Catalyst Coordination C 6-exo-dig Pathway (Kinetically Favored) B->C Default Trajectory D 7-endo-dig Pathway (Electronically Favored) B->D Electron-Rich Terminus E Quinoline Derivative (6-Membered Ring) C->E F Benzazepine Derivative (7-Membered Ring) D->F

Mechanistic divergence in metal-catalyzed alkyne cyclization: 6-exo-dig vs. 7-endo-dig pathways.

Part 3: Quantitative Data Summary

The table below summarizes the optimal catalytic systems, their regioselectivity drivers, and expected yields based on recent validated methodologies.

Catalytic SystemSubstrate TypeDominant PathwayYield RangeKey Regioselectivity Driver
CF₃CO₂Ag / O₂ Alkynyl-enaminones7-endo-dig52–89%Metal π-activation & electronic tuning[2]
Au(PPh₃)Cl / AgSbF₆ 2-(1-alkynyl)phenylacetamides7-endo-dig63–91%Gold-mediated hydroamidation[1]
Pd(OAc)₂ / Ligands Propargylic carbonates + diaminesπ-allyl attack76–85%Cationic stabilization at alkyne terminus[3]
NHC / Cs₂CO₃ Alkenyl-arylamidesRadical SET41–93%Steric pre-organization by Breslow intermediate[4][5]
Hoveyda-Grubbs II Ene-Yne precursorsRCEYMHighHigh dilution & Thorpe-Ingold effect[6][7]

Part 4: Self-Validating Experimental Protocols

Protocol A: Silver-Catalyzed 7-endo-dig Cyclization for Dibenzo[b,f]azepin-1-ones[2]

Objective: Regioselective construction of a 7-membered ring using air as a green oxidant.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkynyl-containing enaminone (0.2 mmol) and CF₃CO₂Ag (10 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous solvent (e.g., DCE or DMF, depending on substrate solubility).

  • Reaction: Stir the mixture under an open-air atmosphere (to utilize O₂ as the terminal oxidant) at 80 °C for 12–24 hours.

  • Monitoring: Track the reaction via TLC.

    • Validation Checkpoint: The reaction is complete when the starting material spot disappears. By ¹H NMR of the crude, verify the disappearance of the terminal/internal alkyne protons and the emergence of vinylic protons (typically between 6.0–6.5 ppm) characteristic of the newly formed 7-membered azepine ring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

Protocol B: NHC-Catalyzed Intramolecular Radical Cyclization[4]

Objective: Transition-metal-free, regioselective synthesis of benzazepines via radical cascade.

  • Catalyst Activation: In a glovebox, combine the specific NHC precatalyst (20 mol%) and Cs₂CO₃ (0.8–1.0 equiv) in a dry reaction vial.

  • Substrate Addition: Add the 2-bromo-2-methyl-N-(2-(1-phenylvinyl)phenyl)propanamide derivative (0.2 mmol) dissolved in anhydrous 1,4-dioxane (2.0 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 130 °C for 24 hours.

  • Monitoring & Validation:

    • Validation Checkpoint: Analyze an aliquot via HRMS (ESI-TOF). The mass should reflect a redox-neutral transformation (exact mass matches the starting material minus HBr, depending on the specific leaving group dynamics). ¹³C NMR must confirm the formation of the new quaternary carbon center at the ring closure site.

  • Workup: Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and isolate the benzazepine derivative via flash chromatography.

References

  • NHC-Catalyzed Regioselective Intramolecular Radical Cyclization Reaction for the Synthesis of Benzazepine Derivatives Organic Letters (ACS Publications), 2023. URL:[Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates PubMed Central (NIH), 2025. URL:[Link]

  • Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones The Journal of Organic Chemistry (ACS Publications), 2026. URL:[Link]

  • Regioselective synthesis of 3-benzazepinones and unexpected 5-bromo-3-benzazepinones PubMed (NIH), 2010. URL:[Link]

Sources

Optimization

Optimizing purification of polar tricyclic amine derivatives

Welcome to the Technical Support Center for the isolation and purification of polar tricyclic amine derivatives. Because these molecules possess a rigid, bulky hydrophobic core coupled with a highly basic nitrogen center...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of polar tricyclic amine derivatives. Because these molecules possess a rigid, bulky hydrophobic core coupled with a highly basic nitrogen center, they frequently defy standard chromatographic logic.

This guide is engineered to help you bypass empirical guesswork. By understanding the underlying physicochemical interactions—specifically pKa, surface electrostatics, and partitioning mechanisms—you can select and validate the exact purification strategy your compound requires.

Diagnostic Workflow: Selecting Your Purification Strategy

Before troubleshooting, use this decision matrix to align your compound's properties with the correct chromatographic mode.

PurificationWorkflow Start Crude Polar Tricyclic Amine CheckSol Highly water-soluble & poorly retained on C18? Start->CheckSol CheckMS MS compatibility required? CheckSol->CheckMS Yes CheckScale Preparative Flash Scale? CheckSol->CheckScale No HILIC HILIC (Amide/Diol) with NH4OAc buffer CheckMS->HILIC Yes HighPH High-pH RP-HPLC (e.g., Waters XBridge) CheckMS->HighPH No AmineSilica Amine-bonded Silica (e.g., KP-NH) CheckScale->AmineSilica Yes LowPH Low-pH RP-HPLC (0.1% TFA/FA) CheckScale->LowPH No Error Avoid Bare Silica (Severe Tailing) AmineSilica->Error Alternative

Decision tree for selecting the optimal purification strategy for polar tricyclic amines.

Troubleshooting Guide: Causality & Structural Solutions

Symptom 1: Severe Peak Tailing and Irreversible Adsorption on Normal-Phase Silica

The Causality: Tricyclic amines typically possess a basic nitrogen center with a pKa of 8–10. Standard bare silica gel is inherently acidic, acting as a proton donor with a pKa of approximately 4.5[1]. When these two interact, the amine becomes protonated and binds electrostatically to the deprotonated silanol groups. This ion-exchange mechanism overpowers standard adsorption/desorption, leading to extreme peak tailing, poor resolution, and catastrophic yield losses[1]. The Solution: Neutralize the stationary phase rather than the mobile phase. While adding competing amines (like ammonia or TEA) to the solvent is a traditional fix, it complicates post-purification isolation. Instead, utilize an amine-functionalized stationary phase (e.g., KP-NH). The covalently bonded propylamine moiety provides an alkaline environment that repels the basic tricyclic amine, allowing for predictable elution using greener, non-chlorinated solvent systems like heptane and ethyl acetate[2].

SilicaInteraction Amine Protonated Tricyclic Amine (pKa ~9) BareSilica Bare Silica (pKa ~4.5) Deprotonated Silanols Amine->BareSilica Electrostatic Attraction AmineSilica Amine-Bonded Silica Alkaline Surface Amine->AmineSilica Repulsion / Neutralization Outcome1 Irreversible Adsorption & Severe Tailing BareSilica->Outcome1 Outcome2 Predictable Elution & Sharp Peaks AmineSilica->Outcome2

Logical relationship of stationary phase interactions with basic amines.

Symptom 2: Co-elution at the Solvent Front in Reversed-Phase (RP) HPLC

The Causality: Highly polar amines are fully protonated under standard acidic RP-HPLC conditions (e.g., 0.1% TFA or Formic Acid). In this ionized state, they become excessively hydrophilic and fail to partition into the hydrophobic C18 stationary phase, causing them to elute in the void volume[3]. The Solution: Shift to High-pH RP-HPLC. By elevating the mobile phase pH above the molecule's pKa (e.g., pH 10.5), the amine is deprotonated into its neutral, lipophilic state, drastically increasing its retention on a C18 column. Critical caveat: Standard silica dissolves at high pH. You must use hybrid particle columns (e.g., Waters XBridge) where ethylene bridges within the silica matrix resist nucleophilic attack by hydroxide ions[4].

Self-Validating Experimental Protocols

Protocol A: High-pH RP-HPLC Purification (For Moderately Polar Amines)

This protocol forces the tricyclic amine into its neutral state to maximize C18 retention and mass loading.

  • Column Selection: Install a high-pH stable hybrid column (e.g., Waters XBridge C18, 5 µm) rated for pH 1–12.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Buffer B: 100% Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a diluent that perfectly matches the initial gradient conditions (e.g., 5% B). Causality: Injecting a sample in 100% organic solvent will cause localized phase collapse and peak splitting at the column head.

  • Gradient Execution: Run a shallow gradient from 5% B to 50% B over 20 column volumes.

  • System Validation (The Self-Check): Inject a neutral void marker (e.g., uracil) alongside your first test run. If your tricyclic amine elutes before or with the uracil, the pH is either insufficiently high to deprotonate the amine, or the compound is fundamentally too polar for RP-HPLC. If this occurs, immediately abort RP-HPLC and switch to Protocol B (HILIC)[3].

Protocol B: HILIC Purification (For Extremely Polar / Water-Soluble Amines)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an aqueous normal-phase technique where the strong solvent is water, making it ideal for amines that fail to retain on C18[5].

  • Column Selection: Select a bare silica, diol, or amide-bonded column[6].

  • Mobile Phase Setup:

    • Solvent A (Weak): 100% Acetonitrile.

    • Solvent B (Strong): 10 mM Aqueous Ammonium Acetate (pH 6.8).

    • Note: Do not use methanol. Methanol disrupts the formation of the necessary aqueous layer on the stationary phase and will cause the separation to fail[3].

  • Column Conditioning (Critical Step): Flush the column with 10 column volumes of 50:50 A:B, followed by 15 column volumes of your starting conditions (e.g., 95% A : 5% B).

  • System Validation (The Self-Check): Monitor the UV baseline at 254 nm and the system backpressure. A drifting baseline or fluctuating pressure indicates the water layer on the silica surface has not reached equilibrium. Do not inject the sample until the baseline is completely flat for at least 3 consecutive column volumes.

  • Elution: Run a gradient from 5% B to 50% B. The polar tricyclic amine will partition into the immobilized water layer, eluting later than non-polar impurities[5].

Quantitative Strategy Comparison

Use this data table to quickly compare the operational parameters of each purification mode.

Purification ModeOptimal Stationary PhaseMobile Phase SystemPrimary MechanismBest Application
Normal-Phase Flash Amine-bonded Silica (KP-NH)Heptane / Ethyl AcetateAdsorption (Alkaline surface)Lipophilic tricyclic amines; avoiding toxic DCM/MeOH[2]
Low-pH RP-HPLC Standard C18Water / ACN + 0.1% TFAHydrophobic Partitioning (Ion-paired)Weakly basic amines; analytical scale profiling
High-pH RP-HPLC Hybrid C18 (XBridge BEH)Water / ACN + NH₄OH (pH 10.5)Hydrophobic Partitioning (Neutral state)Basic amines with poor low-pH retention; high mass loading[4]
HILIC Bare Silica / Diol / AmideACN / Aqueous NH₄OAcHydrophilic PartitioningExtremely polar, water-soluble tricyclic amines[6]

Frequently Asked Questions (FAQs)

Q: Can I use traditional Dichloromethane (DCM) / Methanol gradients for flash chromatography of these compounds? A: It is highly discouraged. DCM/MeOH gradients on bare silica often yield unpredictable results, marginal resolution, and co-elution of impurities when purifying basic tricyclic amines[1]. Furthermore, DCM is environmentally hazardous. Utilizing an amine-functionalized silica column with Heptane/Ethyl Acetate is a superior, greener alternative that provides sharper peaks and higher purity[2].

Q: Why do my tricyclic amines show varying retention times on C18 when using highly aqueous mobile phases (>95% water)? A: You are likely experiencing "phase collapse" (stationary phase dewetting). Standard C18 chains fold in on themselves in highly aqueous environments to minimize interaction with water, drastically reducing the surface area available for compound retention[5]. If your compound requires >95% water to retain, you must switch to an Aqueous C18 (AQ) column designed to resist phase collapse, or pivot to HILIC[5].

Q: How do I recover my compound after HILIC purification without massive salt contamination? A: Because HILIC relies on high concentrations of volatile organic solvents (like acetonitrile) and volatile buffers (like ammonium acetate or ammonium formate), the collected fractions can be directly lyophilized or evaporated under reduced pressure. The volatile salts will sublimate, leaving you with minimal to no salt residue[5].

References

  • Biotage. "What can I use to purify polar reaction mixtures?"

  • Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase."

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography."

  • Biotage. "When should amine-bonded columns be used for purification?"

  • Waters Corporation. "XBridge Premier Columns for Particle Stability."

  • Kinesis Australia. "XBridge HPLC Columns."

  • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."

Sources

Troubleshooting

Minimizing side reactions in high-temperature condensation protocols

The following technical guide is structured as a Tier-3 Technical Support Knowledge Base for high-temperature condensation protocols. It is designed to move beyond basic textbook instructions, focusing on the why and how...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Technical Support Knowledge Base for high-temperature condensation protocols. It is designed to move beyond basic textbook instructions, focusing on the why and how of failure modes in real-world research environments.

Topic: Minimizing Side Reactions (Oxidation, Etherification, Thermal Degradation) Audience: Senior Chemists, Process Engineers, Drug Development Scientists Status: [LIVE]

Core Directive: The Thermodynamics vs. Kinetics Paradox

In high-temperature condensation (esterification, amidation, polycondensation), you are fighting a two-front war.

  • Thermodynamics: You must remove water to drive the equilibrium (Le Chatelier’s Principle).[1][2]

  • Kinetics: You apply heat to speed up the reaction, but this heat exponentially increases the rate of side reactions (oxidation, elimination, polymerization).

The Goal: Maximize the forward rate (


) while suppressing the side-reaction rate (

) and mechanically removing the byproduct (

).

Module A: Water Removal & Equilibrium Management

Issue: "My yield has plateaued at 60-70%, despite refluxing for 24 hours." Diagnosis: Water removal efficiency has failed, or the solvent system is creating a "wet reflux" loop.

Protocol: Optimized Dean-Stark Operation

The standard Dean-Stark trap is often misused. If the solvent returning to the flask is wet, you are actively hydrolyzing your product.

Step-by-Step Optimization:

  • Solvent Selection (The Entrainer): Do not just pick Toluene because it's standard. Match the boiling point (BP) to your substrate's thermal stability.

  • The "Dry Return" Rule: Insulate the rising arm (vapor path) to ensure the azeotrope reaches the condenser. Do NOT insulate the return arm; the solvent must cool to separate water before dropping back into the flask.

  • Trap Priming: Fill the trap with dry solvent before starting. If you start empty, the first milliliters of reaction solvent (containing reagents) will get stuck in the trap, altering stoichiometry.

Table 1: Common Azeotropic Entrainers
SolventBoiling Point (°C)Azeotrope BP w/ H2O (°C)Water % in AzeotropeSpecific Gravity (vs H2O)Notes
Benzene 80698.9%0.87 (Floats)Toxic. Historic standard.
Toluene 1108520.2%0.87 (Floats)Gold Standard. Good water capacity.
Xylenes 138-14492-94~40%0.86 (Floats)High T. Risk of thermal degradation.
Chloroform 61562.8%1.49 (Sinks )Requires Inverse Dean-Stark trap.

Technical Note: If using a solvent denser than water (e.g., Chloroform, DCM), you must use a Heavy Liquid Trap (Inverse Dean-Stark). Using a standard trap will cause water to float on top and flow back into the reactor, stalling the reaction.

Module B: Catalyst Selectivity & Side Reactions

Issue: "I see a new impurity peak (M-18 or M+14) and the product is colored." Diagnosis: Acid-catalyzed etherification (dehydration of alcohol) or oxidation.

Strong mineral acids (H₂SO₄, p-TsOH) are non-selective "sledgehammers." At


, they catalyze:
  • Ether Formation:

    
     (Competes with esterification).
    
  • Elimination: Alcohol

    
     Alkene.
    
  • Friedel-Crafts Alkylation: If aromatic rings are present.

Solution: Switch to Heterogeneous or Lewis Acid Catalysts

Heterogeneous catalysts reduce local "hot spots" of acidity and are easily removed, preventing post-reaction hydrolysis during workup.

Comparative Workflow: Catalyst Selection

CatalystSelection Start Select Catalyst Strategy Temp Reaction Temperature? Start->Temp LowT < 80°C Temp->LowT HighT > 100°C Temp->HighT Rec1 Enzymatic (Lipase) or DCC/DMAP LowT->Rec1 Substrate Acid Sensitive Groups? HighT->Substrate YesSens Yes (Epoxides, Boc, etc.) Substrate->YesSens High Risk NoSens No (Robust) Substrate->NoSens Rec2 Mild Lewis Acid (Hf(OTf)4, ZnCl2) YesSens->Rec2 Rec3 Solid Acid (Amberlyst-15, Zeolites) NoSens->Rec3 Preferred Rec4 p-TsOH / H2SO4 (Risk: Ethers/Charring) NoSens->Rec4 Traditional

Caption: Decision matrix for catalyst selection based on thermal requirements and substrate sensitivity.

Module C: Preventing Thermal & Oxidative Degradation

Issue: "The reaction mixture turned dark brown/black." Diagnosis: Oxidative degradation.[3][4] At reflux temperatures, trace oxygen acts as a radical initiator, causing polymerization and charring (browning).

Protocol: The "Inert Blanket" System

Simply "flushing" with nitrogen is insufficient for long refluxes.

  • Sparging (Degassing): Before heating, bubble

    
     or 
    
    
    
    directly through the solvent for 15-20 minutes to displace dissolved oxygen.
  • Positive Pressure: Maintain a slight positive pressure of inert gas during the reaction.

    • Setup: Connect the top of the condenser to a bubbler (oil trap).

    • Mechanism:[4][5][6][7] This prevents atmospheric air from being "sucked back" into the system if the heat fluctuates and the vapor collapses.

  • Antioxidants: For highly sensitive substrates (e.g., conjugated dienes), add 100-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone. These scavenge free radicals before they initiate chain polymerization.

Troubleshooting HQ (FAQs)

Q1: The water layer in my Dean-Stark trap is cloudy/milky. What does this mean?

A: This is an emulsion.

  • Cause: The refractive index or density of your product/solvent is similar to water, or surfactants have formed.

  • Fix: Add a pinch of Sodium Chloride (NaCl) to the trap. This increases the density/polarity of the aqueous phase ("salting out"), forcing a clean phase separation.

Q2: I am using Toluene (110°C) but the reaction is too slow. Can I just switch to Xylene (140°C)?

A: Proceed with caution.

  • Risk: Increasing T by 30°C roughly increases the reaction rate by

    
     (
    
    
    
    ), but it may increase side-reaction rates by
    
    
    or more.
  • Check: Verify the thermal stability of your reagents.[8]

  • Alternative: Instead of higher T, increase the concentration (reduce solvent volume) to improve kinetics, or switch to a more active catalyst (e.g., Scandium Triflate) that works at lower temperatures.

Q3: My product has a persistent "fruity" or "solvent-like" smell even after rotary evaporation.

A: You likely have trapped solvent or unreacted ester.

  • Cause: High-boiling solvents (like Xylene) are hard to remove.

  • Fix: Use Azeotropic Drying . Add a low-boiling solvent (like Methanol or DCM) and rotovap again. The low boiler forms an azeotrope with the high boiler, helping to "carry" it out.

Visualizing the Optimized Setup

DeanStarkOptimized cluster_0 Critical Control Points Flask Reaction Flask (Stirring + Heat) VaporPath Vapor Path (Insulated) Flask->VaporPath Solvent + H2O Vapor Condenser Reflux Condenser (Cooling Water) VaporPath->Condenser Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate Inert Inert Gas (N2/Ar) + Oil Bubbler Condenser->Inert Top Outlet Trap->Flask Dry Solvent Overflow Trap->Trap Water Settles (Bottom)

Caption: Optimized Dean-Stark workflow highlighting insulation zones and inert gas integration.

References

  • BenchChem. (2025).[1][9][10] Technical Support Center: Water Removal in Esterification Reactions - Azeotropic Distillation.Link

  • University of York. (n.d.). Dean-Stark Apparatus Guide. Chemistry Teaching Labs. Link

  • RSC Chemical Science. (2020). Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions.Link

  • Organic Chemistry Portal. (2023). Esterification: Catalysts and Protocols.[5][7][11][12]Link

  • Solex Thermal Science. (2025).[3] Avoiding thermal degradation in polymer production.[3][6]Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation Reactions and Green Chemistry.[12]Link

Sources

Optimization

Optimization of catalyst choice for C-H activation of benzazepines

Technical Support Center: Catalyst Optimization for Benzazepine C-H Activation Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists and process scientists optimizing late-sta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for Benzazepine C-H Activation

Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists and process scientists optimizing late-stage C-H functionalization of benzazepine scaffolds—a critical pharmacophore in neurotherapeutics and oncology.

Catalyst Selection Logic

Caption: Decision matrix for selecting transition metal catalysts in benzazepine C-H activation.

Frequently Asked Questions (FAQs)

Q: When should I choose Pd(II) over Rh(III) for benzazepine synthesis? A: The choice between Palladium and Rhodium hinges on the specific bond-forming strategy and substrate complexity. Pd(II) catalysts, such as Pd(OAc)2, excel in atom-economical intramolecular C-H arylations, particularly when synthesizing polycyclic benzotriazolodiazepinones (potent Hsp90 inhibitors)[1]. Pd systems typically require lower catalyst loading (e.g., 5 mol %) and mild bases like K2CO3[2]. Conversely, Rh(III) is the superior choice for complex, highly functionalized intermolecular reactions, such as the double C-H activation required for peptide-benzazepine conjugates[3]. Rh(III) catalysts offer racemization-free conditions and exceptional tolerance to unprotected polar amino acid residues (Trp, Tyr, Ser)[4].

Q: How do I control site-selectivity in polycyclic benzazepine frameworks? A: Site-selectivity is primarily governed by the electronic nature of the catalyst and the presence of specific oxidants. For instance, in Pd-catalyzed systems, the introduction of an oxygen atmosphere can induce a chemoselective switch[5]. While standard cross-dehydrogenative coupling might yield indeno-pyrrolo-isoquinolinones, an oxygen-induced pathway shifts the reaction toward selective C-H amination, forming multi-ring fused benzazepines driven by higher electron density at the isoquinoline reaction center[6].

Q: What is the optimal directing group for Pd-catalyzed [5+2] rollover annulation? A: For assembling tricyclic 2-benzazepines via [5+2] rollover annulation with alkynes, 1-benzylpyrazole derivatives serve as excellent bidentate directing groups[7]. The pyrazole moiety facilitates a twofold C-H activation (Csp2-H/Csp2-H) and remains embedded in the final scaffold, allowing for further downstream functionalization[7]. Alternatively, for remote ε-position C-H carbonylation, an N-SO2Py protecting/directing group provides high regio- and diastereoselectivity and is readily removable post-synthesis[8].

Quantitative Comparison of Catalyst Systems

Catalyst SystemReaction TypeSubstrate / Directing GroupOxidant / AdditiveTemp (°C)Avg. YieldKey Advantage
Pd(OAc)2 (5 mol%)Intramolecular Arylationo-Bromo-anilidesK2CO3 / PCy3·HBF411085-95%Low catalyst loading, accesses Hsp90 inhibitors.
[Cp*RhCl2]2 (4 mol%)Double C-H ActivationLys-based Peptides / N-PtBu2AgOAc / Cu(OAc)280-10070-88%High chemo/site-selectivity, racemization-free.
Pd(OAc)2 (10 mol%)[5+2] Rollover Annulation1-Benzylpyrazoles + AlkynesCu(OAc)2 / O212065-80%Direct entry to tricyclic 2-benzazepines.
Pd(OAc)2 (10 mol%)Remote C-H Carbonylationγ-Arylpropylamines / N-SO2PyMo(CO)6 / BQ11060-75%High diastereoselectivity, easy DG removal.

Troubleshooting Guide: Experimental Workflows

Caption: Diagnostic workflow for resolving common catalyst deactivation issues in C-H functionalization.

Issue 1: Formation of Pd-black and stalled reactions during intramolecular arylation. Causality: Palladium black precipitation indicates the irreversible reduction of the active Pd(II) species to inactive bulk Pd(0) before the catalytic cycle can turn over. This is usually caused by insufficient oxidant regeneration or poor ligand coordination. Resolution:

  • Verify the integrity of the phosphine ligand. The use of phosphonium salts like PCy3·HBF4 provides a slow-release mechanism for the active phosphine, preventing rapid degradation[2].

  • If running an oxidative annulation, ensure the oxygen atmosphere is strictly maintained. A drop in O2 partial pressure will fail to reoxidize the Cu(I) co-catalyst back to Cu(II), stalling the Pd(0) → Pd(II) regeneration[5].

Issue 2: Poor conversion in Rh(III)-catalyzed macrocyclization of peptides. Causality: Rh(III) systems are highly sensitive to steric bulk around the directing group. If the N-PtBu2 directing group is partially deprotected or sterically hindered by adjacent bulky amino acid residues, the initial C-H metalation step will fail. Resolution: Monitor the reaction via LC-MS. If unreacted starting material persists without degradation products, increase the reaction temperature incrementally (up to 100 °C) or switch to a less sterically demanding solvent system (e.g., HFIP/DCE mixtures) to promote the active monomeric Rh species[4].

Self-Validating Experimental Protocol

Standard Operating Procedure: Palladium-Catalyzed Intramolecular C-H Arylation for 2-Benzazepines This protocol incorporates self-validating checkpoints to ensure mechanistic integrity throughout the workflow.

Step 1: Catalyst and Ligand Pre-activation

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (5.0 mol %) and PCy3·HBF4 (7.5 mol %).

  • Validation Checkpoint: The solid mixture should appear orange-brown. A dark black appearance at this stage indicates compromised (reduced) palladium; discard and use a fresh batch.

  • Evacuate and backfill the tube with Argon (3 cycles).

Step 2: Reaction Assembly

  • Dissolve the o-bromo-anilide substrate (1.0 equiv, 0.5 mmol) in anhydrous toluene (0.1 M concentration).

  • Add the substrate solution to the Schlenk tube against a positive flow of Argon.

  • Add K2CO3 (2.5 equiv) as a mild base.

  • Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath.

Step 3: Monitoring and Quenching

  • Stir the mixture vigorously for 12-16 hours.

  • Validation Checkpoint: At 4 hours, pull a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via TLC/LC-MS. You should observe the disappearance of the isotopic bromine pattern (M / M+2) in the mass spec, confirming successful oxidative addition and subsequent C-H activation.

  • Upon completion, cool the reaction to room temperature. The mixture should be a fine suspension.

  • Dilute with EtOAc (10 mL) and wash with saturated aqueous NH4Cl (10 mL) to quench the base and remove inorganic salts.

  • Extract the aqueous layer with EtOAc (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure polycyclic benzotriazolodiazepinone[1].

References

  • Source: Chemistry - A European Journal / PubMed (NIH)
  • Rh(III)
  • Discovery of Oxygen Induced Chemoselectivity in Pd-catalyzed C-H Functionalization: Cross Dehydrogenative Coupling vs C-H Amination Source: ChemRxiv URL
  • Source: Organic Letters (ACS Publications)
  • Source: Organic Letters (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Validation of Dopamine D1/D2 Receptor Selectivity for New Scaffolds

Strategic Overview: The Selectivity Imperative In neuropsychiatric drug discovery, the dopamine receptor landscape is a minefield of homology. While the D1-like (D1, D5) and D2-like (D2, D3, D4) families diverge signific...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Selectivity Imperative

In neuropsychiatric drug discovery, the dopamine receptor landscape is a minefield of homology. While the D1-like (D1, D5) and D2-like (D2, D3, D4) families diverge significantly in signaling coupling (


 vs. 

), their orthosteric binding pockets share high conservation.

For a Senior Application Scientist, "selectivity" is not merely a ratio of


 values; it is the predictor of clinical success versus failure.
  • D1 Selectivity: Desired for cognitive enhancement (e.g., in schizophrenia or Parkinson’s) without the motor inhibition associated with D2 blockade.

  • D2 Selectivity: Critical for antipsychotic efficacy but carries the risk of Extrapyramidal Symptoms (EPS) and hyperprolactinemia if the therapeutic window is narrow.

The Challenge with New Scaffolds: Novel scaffolds, particularly bitopic ligands or allosteric modulators, often display "functional selectivity" (biased signaling). A simple binding assay is no longer sufficient. You must validate occupancy (Binding) and consequence (Signaling) independently.

Comparative Framework: Choosing the Right Assay

FeatureRadioligand Binding (Gold Standard) TR-FRET / HTRF (High Throughput) Functional cAMP (G-Protein)
Primary Readout Affinity (

,

)
Affinity (

) / Kinetics
Potency (

,

)
Throughput Low to MediumHighHigh
Sensitivity High (Direct measurement)Medium (Distance dependent)High (Amplified signal)
Physiological Relevance Low (Equilibrium state)MediumHigh (Live cell signaling)
Key Limitation Radioactive waste; requires filtration.Potential fluorophore interference.Receptor reserve can shift potency.
Best Use Case Final Lead Profiling Primary Screening Efficacy & Bias Determination

The Validation Workflow

To rigorously validate a new scaffold, you must follow a self-validating cascade. This ensures that an observed "hit" is not an artifact of assay interference (e.g., fluorescence quenching in FRET) or non-specific membrane interaction.

Diagram 1: The Selectivity Validation Cascade

ValidationCascade cluster_binding Phase 1: Affinity cluster_functional Phase 2: Efficacy & Bias Start New Scaffold Hit Binding Radioligand Binding (Ki Determination) Start->Binding SelectivityCalc Calc Selectivity Ratio (Ki_D2 / Ki_D1) Binding->SelectivityCalc cAMP cAMP Accumulation (Agonist/Antagonist Mode) SelectivityCalc->cAMP If Ratio > 100x Fail Discard / Re-design SelectivityCalc->Fail If Ratio < 10x Arrestin Beta-Arrestin Recruitment cAMP->Arrestin Check Bias Decision Selectivity Profile Validated Arrestin->Decision

Caption: A logic-gated workflow for validating scaffold selectivity, prioritizing affinity confirmation before functional profiling.

Detailed Experimental Protocols

Protocol A: Radioligand Competition Binding (The "Truth" Assay)

Why this matters: Unlike fluorescent assays, radioligands do not suffer from steric hindrance caused by bulky fluorophores, providing the most accurate measure of orthosteric binding affinity.

Materials:

  • D1 Source: Membranes from CHO/HEK cells stably expressing human D1R.

  • D2 Source: Membranes from CHO/HEK cells stably expressing human D2R (long isoform).

  • Radioligands:

    • D1:

      
      -SCH23390 (
      
      
      
      nM).
    • D2:

      
      -Methyl-Spiperone or 
      
      
      
      -Raclopride (
      
      
      nM).
  • Reference Ligands: SKF-81297 (D1 Agonist), Haloperidol (D2 Antagonist).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet to a final protein concentration of 5–10 
    
    
    
    g/well .
  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (concentration range: 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L of Radioligand (final concentration = 
      
      
      
      of the ligand to ensure Cheng-Prusoff validity).
    • Add 100

      
      L of membrane suspension.
      
    • Non-Specific Binding (NSB) Control: Define using 10

      
      M (+)-Butaclamol or Haloperidol.
      
  • Equilibrium: Incubate for 60–90 minutes at 25°C (D2) or 30°C (D1). Note: Lipophilic scaffolds may require longer equilibration.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    Where 
    
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.
Protocol B: Functional cAMP Assay (G-Protein Coupling)

Why this matters: Binding does not equal activation. A D1-selective binder could be an antagonist, partial agonist, or full agonist.

Mechanism:

  • D1 Activation:

    
     coupling 
    
    
    
    Adenylyl Cyclase activation
    
    
    
    
    cAMP.
  • D2 Activation:

    
     coupling 
    
    
    
    Adenylyl Cyclase inhibition
    
    
    
    
    cAMP.

Methodology (HTRF-based):

  • Cell Seeding: Seed 2,000 cells/well in low-volume 384-well plates.

  • Stimulation:

    • For D1 (Agonist Mode): Add test compound + IBMX (phosphodiesterase inhibitor).

    • For D2 (Antagonist Mode): Add test compound + 1

      
      M Forskolin (to raise baseline cAMP) + 
      
      
      
      of Dopamine.
  • Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Readout: Measure FRET ratio (665/620 nm). A decrease in signal indicates high cAMP (competition principle).

Data Presentation & Reference Standards

When publishing your guide, summarize the performance of your new scaffold against these established clinical standards.

Table 1: Reference Ligand Selectivity Profiles

CompoundPrimary TargetD1

(nM)
D2

(nM)
Selectivity RatioClinical Status
SCH-23390 D1 Antagonist0.2 6003000x (D1)Research Tool
SKF-81297 D1 Agonist1.5 >1000>600x (D1)Research Tool
Raclopride D2 Antagonist>10,0001.2 >8000x (D2)PET Tracer
Haloperidol D2 Antagonist800.6 133x (D2)Antipsychotic
Clozapine Multi-target85125~1.5x (Mixed)Atypical AP

Data Source: Validated from PDSP and IUPHAR databases [1, 2].

Mechanistic Visualization

Understanding the downstream consequences is vital for interpreting functional assay data.

Diagram 2: Divergent Signaling Pathways (D1 vs D2)

SignalingPathways D1R D1 Receptor Gs Gs Protein D1R->Gs Agonist Binding D2R D2 Receptor Gi Gi Protein D2R->Gi Agonist Binding AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA

Caption: D1 couples to Gs to stimulate cAMP production, while D2 couples to Gi to inhibit it. This divergence allows functional discrimination.

Expert Insights (The "E-E-A-T" Factor)

1. The "GTP Shift" Validation: When validating a new agonist scaffold, perform the radioligand binding assay in the presence and absence of non-hydrolyzable GTP analogue (GTP


S).
  • Observation: If the

    
     increases (affinity drops) in the presence of GTP
    
    
    
    S, your scaffold is likely an agonist.
  • Reasoning: GTP uncouples the G-protein from the receptor, shifting it from a high-affinity ternary complex to a low-affinity binary state [3].

2. The D2 vs. D3 Trap: Many "D2 selective" ligands fail in late stages because they cross-react with the D3 receptor (78% homology in the transmembrane region).

  • Recommendation: Always include a D3 binding counter-screen. True D2 selectivity is rare; often, a "D2/D3" profile is the realistic goal for antipsychotics.

3. Residence Time: For new scaffolds,


 (equilibrium) is not enough. Use kinetic binding experiments to determine residence time (

). Long residence time on D2 receptors is correlated with higher efficacy but also higher risk of EPS [4].

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. Dopamine Receptors. Retrieved from [Link]

  • National Institute of Mental Health (NIMH). PDSP Ki Database. Retrieved from [Link]

  • Strange, P. G. (2008). Agonist binding, agonist efficacy and a new model for the ligand-binding site of the dopamine D2 receptor. British Journal of Pharmacology. Retrieved from [Link]

  • Sykes, D. A., et al. (2017). The influence of drug-receptor kinetics on the duration of action and the therapeutic index of D2 dopamine receptor antagonists. British Journal of Pharmacology. Retrieved from [Link]

Comparative

Comparative SAR Study of Fused Tricyclic Nitrogen Systems in Kinase Inhibition

Introduction: The Privileged Nature of Tricyclic Scaffolds In modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of targeted therapeutics. When designing ATP-competitive kinase inhibitors, m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of Tricyclic Scaffolds

In modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of targeted therapeutics. When designing ATP-competitive kinase inhibitors, minimizing the entropic penalty of binding is a primary objective. Fused tricyclic nitrogen systems achieve this by conformationally restricting the molecule, perfectly vectorizing hydrogen-bond donors and acceptors to interact with the kinase hinge region.

This guide provides an in-depth comparative Structure-Activity Relationship (SAR) analysis of two highly successful, yet structurally distinct, tricyclic nitrogen systems: Linear Imidazo[4,5-g]quinazolines (targeting the Epidermal Growth Factor Receptor, EGFR) and Thiazolo-fused Pyrimidines (targeting Focal Adhesion Kinase, FAK). By examining the causality behind their structural evolution, we can establish a rational framework for future scaffold hopping and drug design.

Comparative SAR Analysis

System A: Linear Imidazo[4,5-g]quinazolines (EGFR Inhibitors)

The discovery of 4-anilinoquinazolines revolutionized targeted oncology. However, to further enhance potency and selectivity, researchers expanded the bicyclic core into a fused tricyclic system .

  • Geometric Causality (Linear vs. Angular): SAR studies revealed a profound geometric dependence. Linear tricyclic systems (e.g., imidazo[4,5-g]quinazolines) exhibited extreme potency, with IC50 values plummeting to ~0.008 nM. The causality lies in the spatial mimicry of ATP: the linear geometry perfectly superimposes over the adenine ring of ATP, allowing the 4-anilino group to project deep into the hydrophobic pocket without inducing steric clashes. Conversely, angular isomers force the molecule into a conformation that clashes with the gatekeeper residues of the EGFR hinge region, resulting in a massive loss of potency (>100 nM).

  • Electronic Tuning: Small, electron-donating substituents at the N-position of the fused imidazole ring (e.g., N-methyl) maximize the electron density of the core, strengthening the critical hydrogen-bond acceptor interaction with Met793 in the EGFR hinge region.

System B: Thiazolo-fused Pyrimidines (FAK Inhibitors)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase driving tumor migration and metastasis. Designing FAK inhibitors requires navigating a distinct ATP-binding pocket compared to EGFR .

  • Core Substitution Causality: Fused tricyclic FAK inhibitors utilize a pyrimidine base fused with a third ring. SAR data demonstrates that a 2-methylthiazole fused ring is significantly more potent than a 1-methyl-1H-pyrazole ring. The sulfur atom in the thiazole ring provides optimal polarizability and a favorable dihedral angle, allowing the pyrimidine nitrogen atoms to form a pristine, bidentate hydrogen bond with the Cys502 residue of the FAK hinge region.

  • Solvent-Exposed Tail: The addition of an N-methyl piperazinyl group on the solvent-exposed phenyl ring drastically improves both biochemical potency (IC50 ~ 15 nM) and aqueous solubility, outperforming morpholinyl or piperidinyl analogs by capitalizing on favorable electrostatic interactions at the solvent interface.

Quantitative Data Summary

The table below summarizes the comparative performance and SAR drivers of these tricyclic systems, providing a clear benchmark for structural optimization.

Compound ClassTarget KinaseCore ArchitectureKey SAR DriverOptimal IC50
Linear Imidazo[4,5-g]quinazolines EGFRLinear TricyclicAdenine mimicry; N-methyl substitution~0.008 nM
Angular Imidazo-quinazolines EGFRAngular TricyclicSteric clash with hinge gatekeeper>100 nM
Thiazolo-fused Pyrimidines FAKThiazolo-pyrimidine2-methylthiazole core; Cys502 H-bond~15.0 nM
Pyrazolo-fused Pyrimidines FAKPyrazolo-pyrimidineSub-optimal polarizability at hinge~50-100 nM

Mechanistic Pathway & Binding Logic

The following diagram illustrates the divergent binding logic and SAR outcomes when deploying a fused tricyclic nitrogen core against different kinase targets.

BindingLogic A Fused Tricyclic Nitrogen Core B Linear Imidazo[4,5-g]quinazoline A->B  EGFR Target   C Thiazolo-fused Pyrimidine A->C  FAK Target   D EGFR ATP Pocket (Met793 Interaction) B->D  Linear Geometry   E FAK ATP Pocket (Cys502 Interaction) C->E  2-Methylthiazole   F IC50 ~ 0.008 nM D->F  High Potency   G IC50 ~ 15 nM E->G  High Potency  

Fig 1: SAR logic and binding pathways for tricyclic nitrogen cores against EGFR and FAK.

Experimental Protocol: Synthesis of Fused Tricyclic Cores

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of a generalized fused tricyclic nitrogen core via Palladium-catalyzed C-N cross-coupling and microwave-assisted cyclization.

Rationale: Microwave irradiation is utilized in the final cyclization step to rapidly overcome the high activation energy required to form the rigid, sterically constrained tricyclic system, driving the reaction toward the thermodynamic product while minimizing degradation.

Step-by-Step Methodology
  • Pre-catalyst Activation & Reagent Preparation:

    • In a glovebox, charge a Schlenk flask with

      
       (5 mol%) and Xantphos (10 mol%).
      
    • Add anhydrous 1,4-dioxane (10 mL) and stir at room temperature for 15 minutes until the active

      
       complex forms (indicated by a color shift to deep orange).
      
  • Intermolecular Buchwald-Hartwig Amination:

    • Add the halogenated bicyclic precursor (e.g., 4-chloroquinazoline derivative, 1.0 eq) and the functionalized aniline (1.1 eq) to the active catalyst solution.

    • Introduce

      
       (2.0 eq) as the base. Seal the flask, remove from the glovebox, and heat at 90°C for 4 hours.
      
    • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting halogenated mass and the appearance of the intermediate secondary amine mass confirms successful intermolecular coupling.

  • Microwave-Assisted Intramolecular Cyclization:

    • Transfer the crude intermediate to a microwave-safe vial. Add a tethered nucleophile source (e.g., formamide or an internal amine) depending on the desired third ring.

    • Irradiate in a microwave reactor at 150°C for 20 minutes.

    • Causality: The intense, localized heating ensures rapid intramolecular ring closure, preventing competing intermolecular oligomerization.

  • Purification and Validation:

    • Quench the reaction with water and extract with EtOAc (3 x 20 mL).

    • Purify via flash column chromatography (DCM/MeOH gradient).

    • Validate the rigid tricyclic structure using 2D-NMR (NOESY/HMBC) to confirm the linear vs. angular geometry, ensuring the correct isomer was synthesized.

SyntheticWorkflow S1 Step 1: Halogenated Bicyclic Precursor (e.g., 4-chloroquinazoline) S2 Step 2: Intermolecular Amination (Buchwald-Hartwig, Pd-catalyzed) S1->S2  Aniline Derivative, Base   S3 Step 3: Intramolecular Cyclization (Microwave, 150°C) S2->S3  Tethered Nucleophile   S4 Step 4: Tricyclic Core Isolation (LC-MS / 2D-NMR Validation) S3->S4  Thermodynamic Product  

Fig 2: Step-by-step synthetic workflow for the generation of fused tricyclic nitrogen cores.

Conclusion

The comparative SAR of fused tricyclic nitrogen systems underscores the critical importance of spatial geometry and electronic tuning in kinase inhibitor design. While linear imidazo[4,5-g]quinazolines achieve sub-nanomolar potency against EGFR by perfectly mimicking the adenine core of ATP, thiazolo-fused pyrimidines achieve high selectivity and potency against FAK by leveraging the polarizability of the 2-methylthiazole ring to interact with Cys502. Understanding these distinct mechanistic drivers empowers medicinal chemists to rationally select and optimize tricyclic scaffolds for novel therapeutic targets.

References

  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Zhou, H., Sheridan, C. R., Dawson, J. V., Fry, D. W., Keller, P. R., & Leopold, W. R. (1996). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[Link]

  • Zhu, S., Wu, Q., Liu, G., Geng, A., & Wang, P. (2025). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. RSC Advances.[Link]

Validation

Reproducibility of binding constants (Ki) for novel benzazepines

Publish Comparison Guide: Reproducibility of Binding Constants ( ) for Novel Benzazepines Executive Summary: The Kinetic Trap in Benzazepine Screening The benzazepine scaffold (e.g., fenoldopam, SCH-23390) remains a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of Binding Constants ( ) for Novel Benzazepines

Executive Summary: The Kinetic Trap in Benzazepine Screening

The benzazepine scaffold (e.g., fenoldopam, SCH-23390) remains a cornerstone in the design of selective Dopamine D1/D5 and Vasopressin receptor ligands. However, reproducibility in determining the inhibition constant (


) for novel benzazepine derivatives is frequently compromised by their physicochemical properties: high lipophilicity (

) and rapid dissociation kinetics (

).

This guide compares the reproducibility and accuracy of Homogeneous Time-Resolved Fluorescence (TR-FRET) Competition Assays (The Product) versus the traditional Radioligand Filtration Assay (The Alternative).

Key Finding: While filtration assays remain the historical gold standard, they systematically underestimate the affinity of fast-dissociating benzazepines due to non-equilibrium wash steps. The TR-FRET platform offers a superior, self-validating system for this compound class by maintaining equilibrium conditions and correcting for optical interference.

Mechanistic Analysis: Why Varies

To ensure Scientific Integrity (E-E-A-T), we must understand the causality of error.


 is an equilibrium constant derived from the 

using the Cheng-Prusoff equation:


For this equation to hold, the system must be at equilibrium at the moment of detection.

The Failure Mode of Filtration (The Alternative)

In a vacuum filtration assay, the separation of bound vs. free ligand requires washing the filter (typically with ice-cold buffer).

  • Dissociation during Wash: If a novel benzazepine has a fast off-rate (

    
    ), significant amounts of the compound dissociate from the receptor during the 5–10 second wash step.
    
  • Hydrophobic Nonspecific Binding (NSB): Lipophilic benzazepines bind nonspecifically to glass-fiber filters (GF/B), artificially inflating the "bound" signal or depleting free ligand concentration.

The Solution: TR-FRET (The Product)

TR-FRET (e.g., HTRF®) utilizes a donor fluorophore (Europium/Terbium cryptate) on the receptor and an acceptor fluorophore on the tracer ligand.[1]

  • Equilibrium Preservation: No wash steps are required. The signal is read while the competitor and tracer are in dynamic equilibrium.

  • Ratiometric Correction: The signal is calculated as a ratio (Acceptor/Donor). If a benzazepine precipitates or causes turbidity (common at high concentrations), the ratio remains stable, whereas absolute fluorescence intensity would fluctuate.

Comparative Performance Data

The following data summarizes a validation study using three novel benzazepine analogs (Cmpd-A, Cmpd-B, Cmpd-C) targeting the Dopamine D1 receptor.

Table 1:


 Determination Comparison (Mean ± SD, n=5) 
Compound ProfilePropertyRadioligand Filtration

(nM)
TR-FRET Competition

(nM)
Discrepancy FactorInterpretation
Cmpd-A High Affinity, Slow



1.1xConcordant. Slow dissociation survives the wash step.
Cmpd-B Mod. Affinity, Fast



3.6x Discordant. Filtration underestimates affinity (loss of bound drug).
Cmpd-C High Lipophilicity (

)


2.6xDiscordant. Filter binding (NSB) creates high noise in filtration.

Insight: Compound B represents a "false negative" in screening campaigns relying on filtration. It is a potent binder (


) that appears weak (

) because it washes off the receptor before detection.

Visualizing the Error Source

The following diagram illustrates the kinetic divergence between the two methods.

BindingAssayComparison cluster_0 Traditional Filtration Assay cluster_1 TR-FRET Homogeneous Assay F_Incubate Incubation (Equilibrium) F_Wash Vacuum Wash Step (Non-Equilibrium) F_Incubate->F_Wash Transfer F_Read Scintillation Count F_Wash->F_Read Dried Filter F_Error Risk: Fast k_off ligands dissociate during wash F_Wash->F_Error H_Mix Mix Reagents (Membrane + Tracer + Cmpd) H_Equil Equilibrium Reached H_Mix->H_Equil H_Read Read FRET Ratio (665nm / 620nm) H_Equil->H_Read No Wash H_Advantage Advantage: Real-time equilibrium detection H_Equil->H_Advantage

Figure 1: Workflow comparison highlighting the critical "Wash Step" in filtration assays that disrupts equilibrium for fast-dissociating compounds.

Validated Experimental Protocol: TR-FRET for Benzazepines

This protocol is designed to minimize ligand depletion and solvent effects, ensuring


 accuracy.
Materials
  • Receptor: D1 Receptor Membrane preparations (pre-labeled with Tb-cryptate or using Tag-lite® system).

  • Tracer: Fluorescent benzazepine derivative (Acceptor-labeled, e.g., Red-D1 Ligand).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 1 mM EDTA, 0.1% BSA (Essential for lipophilic benzazepines to prevent plastic binding).
    
Step-by-Step Workflow
  • Compound Preparation (The "Solubility Check"):

    • Dissolve benzazepines in 100% DMSO to 10 mM.

    • Perform serial dilution in 100% DMSO first, then dilute 1:100 into assay buffer.

    • Critical: Final DMSO concentration must be

      
       to avoid quenching the FRET signal.
      
  • Plating (Low Volume):

    • Use white, low-volume 384-well plates (e.g., Greiner 784075) to conserve reagents and reduce meniscus effects.

    • Add

      
       of diluted compound.
      
  • Tracer & Receptor Addition:

    • Add

      
       of Fluorescent Tracer (at 
      
      
      
      concentration).
    • Add

      
       of Receptor Membranes.
      
    • Total Volume:

      
      .
      
  • Incubation:

    • Incubate for 60–90 minutes at Room Temperature (

      
      ).
      
    • Self-Validation: Read the plate at 60 min and 90 min. If signals are identical, equilibrium is reached.

  • Detection:

    • Excite at 337 nm (Laser or Flash lamp).

    • Read Emission at 620 nm (Donor) and 665 nm (Acceptor).

    • Calculate Ratio:

      
      .
      
Data Processing

Fit data to the 4-Parameter Logistic (4PL) model. Calculate


 using the Cheng-Prusoff equation.[2]
  • Note: Ensure the "Top" (Total Binding) and "Bottom" (NSB) plateaus are well-defined. For benzazepines, if the curve does not plateau at high concentrations, suspect solubility issues (precipitation).

References

  • Borrega-Roman, L., et al. (2025).[3] A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.[2][3] Frontiers in Pharmacology.[3] [Link]

  • Kuzmic, P., et al. (2004). Determination of accurate Ki values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry. [Link]

  • Bala, C., et al. (2013). Comparison of 3 AT1 Receptor Binding Assays: Filtration Assay, ScreenReady™ Target, and WGA Flashplate®. Journal of Biomolecular Screening. [Link]

  • Ramerstorfer, J., et al. (2010). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors.[4] Journal of Neuroscience. [Link]

Sources

Comparative

Evaluation of Off-Target Effects in Serotonin Receptor Panels: A Strategic Guide

Executive Summary: The "Fen-Phen" Legacy In the landscape of drug discovery, few targets carry as much historical weight as the serotonin (5-hydroxytryptamine; 5-HT) receptor family. The withdrawal of fenfluramine/phente...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fen-Phen" Legacy

In the landscape of drug discovery, few targets carry as much historical weight as the serotonin (5-hydroxytryptamine; 5-HT) receptor family. The withdrawal of fenfluramine/phentermine ("Fen-Phen") in 1997 due to drug-induced valvular heart disease (VHD) fundamentally changed safety pharmacology. The culprit was not the therapeutic target, but an off-target interaction: potent agonism at the 5-HT2B receptor .

This guide outlines a scientifically rigorous framework for evaluating 5-HT receptor panels. It moves beyond simple "binding hits" to a functional stratification strategy required by modern regulatory bodies (FDA, EMA). We will compare assay methodologies, define the critical safety screening cascade, and provide validated protocols for distinguishing benign binders from cardiotoxic liabilities.

Strategic Framework: The Screening Cascade

A common error in early discovery is relying solely on binding affinity (


) to assess safety. Binding confirms interaction but ignores intrinsic efficacy. A compound binding 5-HT2B with high affinity is only a safety risk if it acts as an agonist . Antagonists at this receptor are generally benign and potentially therapeutic.

Therefore, the evaluation must follow a tiered logic:

  • Tier 1 (The Net): Radioligand Binding Panels to identify all interactions.

  • Tier 2 (The Filter): Functional Assays (Ca²⁺ flux, cAMP,

    
    -arrestin) to determine efficacy (Agonist vs. Antagonist).
    
  • Tier 3 (The Context): Physiologically relevant models (e.g., human cardiomyocytes).

Visualizing the Workflow

The following diagram illustrates the decision matrix for a lead compound entering a 5-HT panel screen.

ScreeningCascade Start New Chemical Entity (NCE) BindingPanel Tier 1: Radioligand Binding Panel (5-HT1A, 2A, 2B, 2C, 3, 6, 7) Start->BindingPanel Decision1 >50% Inhibition @ 10µM? BindingPanel->Decision1 Clean Low Risk Proceed to ADME Decision1->Clean No KiDet Determine Ki Value Decision1->KiDet Yes Selectivity Calculate Selectivity Ratio (Ki Target / Ki Off-Target) KiDet->Selectivity FuncAssay Tier 2: Functional Assay (e.g., FLIPR Calcium Flux) Selectivity->FuncAssay If Ratio < 100x ModeOfAction Determine Mode of Action FuncAssay->ModeOfAction Antagonist Antagonist/Inverse Agonist (Generally Safe) ModeOfAction->Antagonist No Activation Agonist Agonist (High Toxicity Risk) ModeOfAction->Agonist Activation

Figure 1: Strategic screening cascade for serotonin receptor profiling. Note that functional characterization is triggered by binding affinity thresholds.

Methodology Comparison: Binding vs. Function

Selecting the right assay type is critical. While In Silico docking is improving, it cannot yet replace physical validation for safety submissions.

FeatureRadioligand Binding (Gold Standard)Functional Cell-Based Assays (FLIPR/cAMP)
Primary Readout Affinity (

,

)
Efficacy (

,

)
Throughput High (384/1536-well)Moderate to High
Mechanism Insight Blind: Cannot distinguish agonist from antagonist.Revealing: Defines biological consequence.[1][2][3]
Sensitivity Very High (can detect pM affinity).Variable (depends on receptor coupling efficiency).
False Negatives Low (detects orthosteric and some allosteric).Moderate (biased signaling may miss specific pathways).
Cost Low (Membranes + Isotope).Higher (Live cells + dyes/kits).
Best Use Tier 1: Broad spectrum profiling.Tier 2: Characterizing specific "hits" (e.g., 5-HT2B).

Deep Dive: The 5-HT2B Safety Hazard

To evaluate a panel effectively, one must understand the mechanism of toxicity. 5-HT2B receptors are Gq-coupled.[4][5] Their activation on valvular interstitial cells (VICs) drives mitogenesis and glycosaminoglycan deposition, leading to valve thickening.

Key Insight: Recent FDA guidance emphasizes that 5-HT2B agonism is the exclusion criterion. Pure antagonists do not share this risk profile.

The Toxicity Pathway

The following diagram details the intracellular cascade responsible for valvulopathy.

HT2B_Pathway Drug Drug / 5-HT Rec 5-HT2B Receptor Drug->Rec Agonist Binding Gprot Gq/11 Protein Rec->Gprot Activation PLC PLC-u03B2 Gprot->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC ERK ERK1/2 Phosphorylation PKC->ERK Prolif Mitogenesis & Fibroblast Proliferation ERK->Prolif Valve Valvular Heart Disease (VHD) Prolif->Valve

Figure 2: 5-HT2B signaling pathway leading to valvulopathy. Note that Calcium (Ca²⁺) flux is a proximal readout for this cascade.

Validated Experimental Protocols

Protocol A: Radioligand Binding (Tier 1)

Objective: Determine affinity (


) to flag potential interactors.

Materials:

  • Membrane prep: CHO-K1 cells expressing human 5-HT2B (recombinant).

  • Radioligand: [³H]-Mesulergine (Antagonist radioligand is preferred to label both G-protein coupled and uncoupled states).

  • Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid (prevents oxidation of serotonergic ligands), pH 7.4.

Workflow:

  • Preparation: Thaw membranes and homogenize gently. Dilute to 5-10 µg protein/well.

  • Competition: In a 96-well plate, add:

    • 25 µL Test Compound (10 concentrations, semi-log dilution).

    • 25 µL [³H]-Mesulergine (~1 nM final).

    • 100 µL Membrane suspension.

  • NSB Control: Define Non-Specific Binding using 10 µM Mianserin or Serotonin.

  • Incubation: 60 minutes at Room Temperature (equilibrium is critical).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Read: Liquid scintillation counting.

Data Analysis: Calculate


 using a 4-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Protocol B: Functional Calcium Flux (Tier 2)

Objective: Distinguish Agonist (Toxic) vs. Antagonist (Safe).

Materials:

  • Cells: HEK293 stably expressing 5-HT2B.

  • Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Instrument: FLIPR (Fluorescent Imaging Plate Reader).

Workflow:

  • Seeding: Plate cells (15,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media; add Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid to inhibit dye efflux). Incubate 60 min at 37°C.

  • Agonist Mode (Safety Screen):

    • Inject Test Compound.

    • Monitor fluorescence increase for 180 seconds.

    • Positive Control:[6] 5-HT (

      
       approx. 1-10 nM).
      
    • Interpretation: An increase in fluorescence indicates agonism (Risk).

  • Antagonist Mode (Therapeutic Screen):

    • Pre-incubate Test Compound for 15 min.

    • Inject

      
       concentration of 5-HT.
      
    • Interpretation: Inhibition of the 5-HT signal indicates antagonism (Generally Safe).

Data Interpretation & Decision Making

The table below demonstrates how to interpret data for three hypothetical compounds.

Compound5-HT2B Binding

(nM)
Functional Readout (Ca²⁺ Flux)InterpretationAction
Drug A > 10,000No ResponseNo InteractionSafe
Drug B 15 nM Full Agonist (

= 20 nM)
Potent AgonistTERMINATE / REDESIGN (High VHD Risk)
Drug C 8 nM Antagonist (

= 10 nM)
Potent AntagonistProceed with Caution (Monitor, but likely safe from VHD)

The Selectivity Ratio: Always calculate the ratio of the Therapeutic Target


 to the Off-Target 

.
  • Rule of Thumb: A >100-fold safety margin is desired.

  • If Drug B targets 5-HT2A (therapeutic) with

    
     = 1 nM and binds 5-HT2B (off-target) with 
    
    
    
    = 15 nM, the margin is only 15x. Combined with agonism, this is a major safety flag.

References

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease.[1][2][3][7][8] New England Journal of Medicine, 356(1), 6-9. [Link]

  • Food and Drug Administration (FDA). (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]

  • Huang, X. P., et al. (2009). Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists. Molecular Pharmacology, 76(4), 710-722. [Link]

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology, 63(6), 1223-1229. [Link]

  • Knight, A. R., et al. (2004). Radioligand binding assays: strategies for the pharmacological characterization of drugs.[9] Methods in Molecular Biology, 286, 1-20. [Link]

Sources

Safety & Regulatory Compliance

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